3-[(Trichloroacetyl)amino]benzoic acid
Description
Properties
CAS No. |
56177-39-0 |
|---|---|
Molecular Formula |
C9H6Cl3NO3 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
3-[(2,2,2-trichloroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H6Cl3NO3/c10-9(11,12)8(16)13-6-3-1-2-5(4-6)7(14)15/h1-4H,(H,13,16)(H,14,15) |
InChI Key |
NVEFEJPHLKPKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Molecular Weight Determination and Characterization of m-[(Trichloroacetyl)amino]benzoic acid
Executive Abstract
In modern drug discovery and organic synthesis, halogenated aromatic scaffolds serve as critical building blocks for developing complex pharmacophores. m-[(Trichloroacetyl)amino]benzoic acid (also known as 3-(2,2,2-trichloroacetamido)benzoic acid) is a highly versatile intermediate[1]. The presence of the strongly electron-withdrawing trichloromethyl group significantly alters the electronic landscape of the molecule, increasing the electrophilicity of the amide carbonyl and facilitating downstream cyclization or substitution reactions[2].
For researchers utilizing this compound, verifying its structural integrity through precise molecular weight determination is paramount. This whitepaper provides an in-depth technical guide on the theoretical molecular weight calculations, the causality-driven synthesis protocols, and the self-validating analytical methodologies required to confirm the identity of m-[(Trichloroacetyl)amino]benzoic acid.
Chemical Identity and Theoretical Molecular Weight
The target compound is formed by the acylation of m-aminobenzoic acid with trichloroacetyl chloride[3]. The resulting structure features a carboxylic acid moiety and a trichloroacetamide group attached to a central benzene ring.
To accurately analyze this compound via mass spectrometry, one must differentiate between its average molecular weight (used for stoichiometric calculations) and its monoisotopic mass (used for high-resolution mass spectrometry).
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-(2,2,2-trichloroacetamido)benzoic acid |
| Common Name | m-[(Trichloroacetyl)amino]benzoic acid |
| CAS Registry Number | 56177-40-3 |
| Molecular Formula | C9H6Cl3NO3 |
| Average Molecular Weight | 282.51 g/mol |
| Monoisotopic Mass (Exact Mass) | 280.941 Da |
The Chlorine Isotopic Envelope
Because chlorine exists naturally as two stable isotopes—
Table 2: Theoretical Isotopic Distribution (ESI Negative Mode, [M-H]⁻)
| Isotope Peak | m/z Value | Relative Abundance (%) | Structural Significance |
| M | 279.933 | 100.0 | Base peak (Contains three |
| M+2 | 281.930 | ~96.0 | Presence of one |
| M+4 | 283.927 | ~31.0 | Presence of two |
| M+6 | 285.924 | ~3.0 | Presence of three |
Synthesis and Structural Integrity
The synthesis of m-[(Trichloroacetyl)amino]benzoic acid relies on a nucleophilic acyl substitution. To ensure the final product strictly adheres to the theoretical molecular weight of 282.51 g/mol without degradation, the experimental conditions must be rigorously controlled.
Fig 1: Synthetic workflow and mechanistic pathway for m-[(Trichloroacetyl)amino]benzoic acid.
Methodology 1: Causality-Driven Synthesis Protocol
-
Step 1: Reagent Preparation. Dissolve 1.0 eq (13.7 g, 0.1 mol) of m-aminobenzoic acid in 150 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Step 2: Acid Scavenging. Add 1.2 eq (16.7 mL, 0.12 mol) of anhydrous triethylamine (TEA).
-
Causality: TEA is not merely a solvent additive; it is a vital acid scavenger. By neutralizing the evolving HCl byproduct, TEA prevents the premature protonation of the m-aminobenzoic acid's primary amine, which would otherwise quench its nucleophilicity and halt the reaction.
-
-
Step 3: Electrophilic Addition. Cool the reaction flask to 0°C using an ice bath. Dropwise add 1.1 eq (12.3 mL, 0.11 mol) of trichloroacetyl chloride over 30 minutes.
-
Causality: The acylation is highly exothermic. Controlled addition at 0°C prevents the formation of di-acylated side products and avoids the thermal degradation of the trichloromethyl group.
-
-
Step 4: Reaction Propagation. Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Step 5: Quenching and Workup. Quench with 50 mL of 1M HCl.
-
Causality: The acidic quench ensures the benzoic acid moiety is fully protonated, driving the target compound into the organic layer during extraction. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Analytical Verification of Molecular Weight
To validate the success of the synthesis, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is employed. This creates a self-validating system: the physical synthesis is directly authenticated by the theoretical isotopic math.
Fig 2: LC-HRMS analytical workflow for molecular weight and isotopic pattern verification.
Methodology 2: LC-HRMS Protocol
-
Step 1: Sample Preparation. Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 Water:Acetonitrile mixture.
-
Step 2: Chromatographic Separation. Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.
-
Causality: Formic acid suppresses the ionization of the carboxylic acid in the mobile phase, ensuring the molecule remains neutral during chromatography. This allows for strong retention and sharp peak shapes on the hydrophobic C18 stationary phase.
-
-
Step 3: Ionization. Employ Electrospray Ionization in Negative Mode (ESI-).
-
Causality: Negative mode is explicitly chosen over positive mode because the carboxylic acid (-COOH) readily loses a proton to form a highly stable [M-H]⁻ anion. Furthermore, the electron-withdrawing nature of the trichloroacetyl group stabilizes the conjugate base, yielding a superior signal-to-noise ratio.
-
-
Step 4: Mass Analysis & Validation. Scan the m/z range of 100-500 using a Time-of-Flight (TOF) analyzer. Extract the chromatogram at m/z 279.93. The molecular weight is confirmed only if the mass spectrum exhibits the strict 100 : 96 : 31 : 3 isotopic ratio for the M, M+2, M+4, and M+6 peaks, proving the intact presence of the C₉H₆Cl₃NO₃ formula.
References
-
GuideChem. 3-[(Trichloroacetyl)amino]benzoic acid (CAS 56177-40-3) Properties and Identification. Retrieved from [1].
-
BenchChem. 2-[(Trichloroacetyl)amino]benzoic Acid: Structural Properties and Electrophilicity of the Trichloroacetyl-amido Moiety. Retrieved from [2].
-
Thermo Fisher Scientific. Sigma Biochemical Condensed Phase Library: m-Aminobenzoic acid and Trichloroacetyl chloride precursors. Retrieved from[3].
Sources
An In-depth Technical Guide to 3-(Trichloroacetamido)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 3-(Trichloroacetamido)benzoic acid, a halogenated derivative of 3-aminobenzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document consolidates predicted physicochemical properties, a robust and well-established synthetic pathway, and expected analytical characterization data based on foundational chemical principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, potential applications as a chemical intermediate, and essential safety and handling protocols.
Introduction and Strategic Overview
Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide range of complex molecules. 3-(Trichloroacetamido)benzoic acid is a bifunctional molecule featuring a carboxylic acid group and a trichloroacetamide moiety on a benzene ring. The carboxylic acid provides a handle for forming esters, amides, or salts, while the trichloroacetamide group, with its electron-withdrawing nature and potential as a leaving group or reactive site, offers unique chemical properties. The strategic placement of these groups at the meta-position influences the electronic environment of the aromatic ring, directing further substitutions. This guide aims to provide a foundational understanding of this compound to facilitate its use in research and development.
Physicochemical Properties
Direct experimental data for 3-(Trichloroacetamido)benzoic acid is limited. The properties listed below are estimated based on the known properties of its parent molecules, 3-aminobenzoic acid and trichloroacetic acid, and data from similar structures like 3-(trichloromethyl)benzoic acid and 3-chlorobenzoic acid.
| Property | Predicted Value / Description | Rationale / Comparative Data Source |
| Molecular Formula | C₉H₆Cl₃NO₃ | Derived from chemical structure. |
| Molecular Weight | 282.51 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for aromatic carboxylic acids. |
| Melting Point | >200 °C (with decomposition) | Acylation of 3-aminobenzoic acid (m.p. 174°C) with chloroacetyl chloride yields a derivative melting at 230-232°C[1]. The trichloro-derivative is expected to have a higher melting point. |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, acetone). | Benzoic acid has low water solubility which decreases with non-polar substituents[2]. The large trichloroacetamido group would further reduce aqueous solubility. |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 | The pKa of benzoic acid is ~4.2[2]. The electron-withdrawing trichloroacetamido group at the meta position is expected to increase the acidity (lower the pKa) of the carboxylic acid. |
| XLogP3 | ~3.5 | Estimated based on the value for the related 3-(trichloromethyl)benzoic acid (XLogP3 = 3.7)[3]. |
Synthesis and Purification
The most direct and logical synthetic route to 3-(Trichloroacetamido)benzoic acid is the N-acylation of 3-aminobenzoic acid with a suitable trichloroacetylating agent, such as trichloroacetyl chloride or trichloroacetic anhydride. This is a standard and high-yielding amidation reaction.
Reaction Pathway
The synthesis involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on the electrophilic carbonyl carbon of trichloroacetyl chloride. A base is typically used to neutralize the HCl byproduct.
Experimental Protocol: N-acylation of 3-Aminobenzoic Acid
Disclaimer: This is a generalized protocol based on standard chemical transformations and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
3-Aminobenzoic acid (1.0 eq)
-
Trichloroacetyl chloride (1.1 eq)
-
Anhydrous Pyridine (2.0 eq) or Triethylamine (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend 3-aminobenzoic acid (1.0 eq) in anhydrous THF (or DCM).
-
Base Addition: Add anhydrous pyridine or triethylamine (2.0 eq) to the suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Add trichloroacetyl chloride (1.1 eq) dropwise to the stirred mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Acidify the aqueous mixture to pH 1-2 with 1M HCl to precipitate the product.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Alternatively, if the product does not precipitate cleanly, perform a liquid-liquid extraction. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the final product.
Analytical Characterization (Predicted)
The following table summarizes the expected spectroscopic data for the unambiguous identification of 3-(Trichloroacetamido)benzoic acid.
| Technique | Expected Observations |
| ¹H NMR | ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).~10.5 ppm (s, 1H): Amide proton (-NH -).~8.2 ppm (s, 1H): Aromatic proton at C2.~7.9 ppm (d, 1H): Aromatic proton at C4 or C6.~7.7 ppm (d, 1H): Aromatic proton at C6 or C4.~7.5 ppm (t, 1H): Aromatic proton at C5. |
| ¹³C NMR | ~167 ppm: Carboxylic acid carbonyl carbon (C =O).~160 ppm: Amide carbonyl carbon (-NHC =O).~139 ppm: Aromatic carbon C3 (attached to -NH).~131 ppm: Aromatic carbon C1 (attached to -COOH).~129 ppm: Aromatic carbon C5.~125 ppm: Aromatic carbon C6.~121 ppm: Aromatic carbon C4.~120 ppm: Aromatic carbon C2.~93 ppm: Trichloromethyl carbon (-C Cl₃). |
| FT-IR (cm⁻¹) | ~3300 cm⁻¹ (sharp): N-H stretch (amide).3200-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer).~1710 cm⁻¹: C=O stretch (amide I band).~1685 cm⁻¹: C=O stretch (carboxylic acid dimer).~1550 cm⁻¹: N-H bend (amide II band).~800-600 cm⁻¹: C-Cl stretch. |
| Mass Spec (EI) | M⁺ at m/z 281, 283, 285: Molecular ion peak showing characteristic isotopic pattern for three chlorine atoms.Key Fragments: Loss of -Cl, -CCl₃, -COOH, and cleavage of the amide bond. |
Applications in Research and Drug Development
While specific applications for 3-(Trichloroacetamido)benzoic acid are not widely documented, its structure suggests significant potential as a versatile intermediate in several areas of chemical research.
-
Medicinal Chemistry: Halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability[4][5]. The trichloroacetamido group can serve as a bioisostere for other functional groups or as a reactive handle. The molecule can be used as a scaffold to synthesize libraries of compounds for screening against various biological targets, such as kinases or proteases[6].
-
Materials Science: The aromatic core and reactive functional groups make it a candidate for the synthesis of specialty polymers, dyes, or other functional materials. The carboxylic acid can be used to anchor the molecule to surfaces or incorporate it into polymer backbones.
-
Synthetic Intermediates: The trichloroacetamide group can be hydrolyzed back to the amine, making it a useful protecting group. It can also participate in various chemical transformations, providing a route to more complex molecular architectures.
Safety and Handling
No specific Safety Data Sheet (SDS) is publicly available for 3-(Trichloroacetamido)benzoic acid. Therefore, it must be handled with the precautions appropriate for a novel, potentially hazardous chemical, drawing on data from analogous chlorinated aromatic carboxylic acids.
-
Hazard Classification (Anticipated):
-
Causes skin irritation.
-
Causes serious eye irritation/damage.
-
May cause respiratory irritation.
-
Potential for organ damage through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles and/or a full-face shield are mandatory[7].
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required. Ensure full coverage to prevent any skin contact[8].
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[7].
Handling and Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[9].
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
-
Avoid generating dust during handling.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[10]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal:
-
Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not allow the substance to enter drains or the environment[7].
References
-
Juhás, M., et al. (2014). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. Available at: [Link]
-
Geronikaki, A., et al. (2021). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. ResearchGate. Available at: [Link]
-
Stark, D., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Jacobs, W. A., & Heidelberger, M. (1917). METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYLATION. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. 3-(Trichloromethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (2024). Benzoic acid. Wikimedia Foundation. Available at: [Link]
-
OxyChem. (2014). CHLORINATED ORGANICS HANDBOOK. Occidental Chemical Corporation. Available at: [Link]
-
Eurochlor. (2014). Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. Available at: [Link]
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- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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3-[(Trichloroacetyl)amino]benzoic Acid: A Comprehensive Technical Guide
Executive Summary
3-[(Trichloroacetyl)amino]benzoic acid (CAS: 56177-39-0) is a highly specialized synthetic intermediate characterized by the presence of a meta-substituted carboxylic acid and a trichloroacetamido moiety on a central benzene ring[1]. In pharmaceutical research and organic synthesis, this compound serves as a critical bifunctional building block. The trichloroacetyl group not only acts as a robust protecting group for the primary amine but also functions as a highly lipophilic, electron-withdrawing pharmacophore that can significantly alter the pharmacokinetic profile of downstream drug candidates[2].
This technical guide provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework detailing the physicochemical properties, validated synthetic protocols, and downstream applications of this compound.
Physicochemical Profiling & Structural Dynamics
The unique reactivity of 3-[(Trichloroacetyl)amino]benzoic acid is dictated by the push-pull electronic environment created by its functional groups. The trichloroacetyl group exerts a strong inductive electron-withdrawing effect (-I), which decreases the basicity of the nitrogen atom, rendering the amide highly stable under acidic conditions but susceptible to targeted basic cleavage. Furthermore, solid-state analyses of related trichloroacetamido-benzoic acids reveal complex intermolecular hydrogen-bonding networks (C—H···O and N—H···O) that stabilize the crystal lattice, impacting the compound's solubility and formulation thermodynamics[3].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3-[(Trichloroacetyl)amino]benzoic acid |
| CAS Number | 56177-39-0 |
| Molecular Formula | C₉H₆Cl₃NO₃ |
| Molecular Weight | 282.51 g/mol |
| Hydrogen Bond Donors | 2 (Amide -NH, Carboxylic -OH) |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Carboxylic C=O, Carboxylic -OH) |
| Topological Polar Surface Area (TPSA) | 66.4 Ų |
| Rotatable Bonds | 3 |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-[(Trichloroacetyl)amino]benzoic acid is achieved via the
Rationale & Causality
-
Solvent Choice (Anhydrous THF): Tetrahydrofuran is selected over protic solvents to prevent the rapid hydrolysis of the highly reactive trichloroacetyl chloride.
-
Base Selection (Triethylamine - TEA): TEA acts as an acid scavenger. Neutralizing the generated HCl prevents the protonation of the unreacted 3-aminobenzoic acid, which would otherwise halt the nucleophilic attack.
-
Temperature Control (0 °C): The acylation is highly exothermic. Maintaining 0 °C suppresses the activation energy required for competing side reactions, such as the formation of mixed anhydrides at the carboxylic acid site.
Step-by-Step Protocol
-
Substrate Preparation: Suspend 10.0 mmol of 3-aminobenzoic acid in 30 mL of anhydrous THF in a flame-dried, round-bottom flask purged with inert argon gas.
-
Base Addition: Add 12.0 mmol (1.2 equivalents) of Triethylamine (TEA) dropwise. Stir for 10 minutes until the mixture becomes a homogeneous solution.
-
Controlled Acylation: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 11.0 mmol (1.1 equivalents) of Trichloroacetyl chloride dropwise over 20 minutes via an addition funnel.
-
Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Self-Validation (In-Process Control): Remove a 10 µL aliquot, quench in 1 mL methanol, and analyze via TLC (Eluent: 9:1 Dichloromethane/Methanol). The disappearance of the highly polar 3-aminobenzoic acid spot and the emergence of a less polar product spot validates reaction completion.
-
Workup & Isolation: Quench the reaction with 20 mL of cold 1M HCl to protonate the target compound and partition it into the organic phase. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a mixture of Ethanol/Water to yield pure 3-[(Trichloroacetyl)amino]benzoic acid.
Fig 1. Step-by-step synthetic workflow and mechanistic pathway for 3-TCA-BA.
Mechanistic Insights & Downstream Reactivity
The strategic value of 3-[(Trichloroacetyl)amino]benzoic acid lies in its orthogonal reactivity. The carboxylic acid can be readily activated (e.g., using EDC/HOBt or HATU) to form complex amides or esters without affecting the trichloroacetamido group.
Conversely, the trichloroacetyl group is uniquely labile under specific mild basic conditions (e.g., dilute NaOH in methanol or hydrazine). This allows it to function as a highly specialized protecting group. Once the carboxylic acid has been functionalized and coupled to a larger molecular scaffold, the primary amine can be unmasked for further derivatization.
Fig 2. Downstream chemical reactivity and pharmaceutical applications of 3-TCA-BA.
Applications in Drug Discovery
In medicinal chemistry, the incorporation of a trichloroacetyl group is a deliberate structural modification.
-
Membrane Permeability: The high lipophilicity conferred by the three chlorine atoms significantly enhances the ability of the molecule to passively diffuse through phospholipid bilayers. This is a critical factor in the design of antimicrobial and antiviral agents where intracellular target engagement is required[2].
-
Steric Shielding: The bulky nature of the -CCl₃ group provides steric hindrance, which can protect adjacent peptide bonds or amide linkages from premature enzymatic degradation by proteases in vivo, thereby increasing the biological half-life of the drug candidate.
-
Isosteric Replacement: The benzoic acid core serves as a bioisostere for various aromatic systems, allowing researchers to build targeted chemical libraries for high-throughput screening against inflammatory pathways.
References
- ChemicalBook.3-[(Trichloroacetyl)amino]benzoic acid | 56177-39-0.
- BenchChem.2-[(Trichloroacetyl)amino]benzoic Acid|Research Chemical.
- IUCr Journals.Organic compounds: Crystal structure of related trichloroacetamido derivatives.
Sources
Thermodynamic pKa Profiling of 3-[(Trichloroacetyl)amino]benzoic Acid: A Technical Guide
Executive Summary
Understanding the acid-base dissociation constants (pKa) of active pharmaceutical ingredients (APIs) and chemical intermediates is foundational for predicting pharmacokinetics, solubility, and chromatographic behavior. 3-[(Trichloroacetyl)amino]benzoic acid is a bifunctional molecule featuring a benzoic acid core and a highly electron-withdrawing trichloroacetamido group. Because empirical pKa data for this specific compound is scarce in standard literature, this whitepaper synthesizes structural thermodynamics, Hammett equation principles, and analog data to establish its pKa profile. Furthermore, it provides a self-validating experimental protocol for empirical determination.
Molecular Architecture & Electronic Effects
The physicochemical behavior of 3-[(Trichloroacetyl)amino]benzoic acid is governed by two distinct ionizable centers. As a Senior Application Scientist, it is critical to look beyond basic functional group assignments and analyze the intramolecular electronic cross-talk (causality) that dictates proton affinity.
The Carboxylic Acid Group (-COOH)
Unsubstituted benzoic acid has a well-established thermodynamic pKa of 4.20. In our target molecule, the trichloroacetamido group (-NHCOCCl
-
Causality of pKa Shift: The -NHCOCCl
moiety exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. While standard amides (-NHCOCH ) are mildly electron-withdrawing ( ), the substitution of three highly electronegative chlorine atoms drastically increases the electron-withdrawing capacity. Using Hammett linear free-energy relationships, the for a trichloroacetamido group is estimated at ~0.30. -
Predicted pKa
: Applying the Hammett equation ( ), the pKa of the carboxylic acid is shifted downward to approximately 3.80 - 3.90 , making it a slightly stronger acid than benzoic acid.
The Trichloroacetamido Group (-NHCOCCl )
Standard aliphatic and aromatic amides are generally considered neutral in physiological pH ranges (pKa > 15). However, the extreme electronegativity of the trichloroacetyl group stabilizes the conjugate base (the amide anion) via strong inductive withdrawal.
-
Analog Grounding: Predictive databases and empirical studies on structural analogs confirm this acidity enhancement. For instance, 2,2,2-trichloroacetamide exhibits a predicted pKa of 12.75[1], while the structurally closer analog 2,4,5-trichloroacetanilide has a predicted pKa of 12.65[2]. N-phenyltrichloroacetamide derivatives are frequently utilized in micellar liquid chromatography (MLC) to study lipophilicity precisely because of their unique pH-dependent partitioning[3].
-
Predicted pKa
: Given the additional electron-withdrawing effect of the meta-carboxylic acid group, the amide N-H proton in our target molecule is predicted to have a pKa of 12.0 - 12.5 .
Quantitative Data Summary
The table below summarizes the predicted thermodynamic ionization constants and the corresponding speciation states.
| Ionizable Center | Functional Group | Predicted pKa | Physiologic State (pH 7.4) | Dominant Electronic Effect |
| Center 1 | Carboxylic Acid (-COOH) | 3.8 - 3.9 | Ionized (Anion) | -I (Inductive Withdrawal) |
| Center 2 | Amide N-H (-NHCOCCl | 12.0 - 12.5 | Unionized (Neutral) | Strong -I from CCl |
Speciation Pathway
Acid-base speciation of 3-[(Trichloroacetyl)amino]benzoic acid across pH.
Experimental Methodologies for pKa Determination
Due to the highly lipophilic nature of the trichloroacetyl and phenyl groups, 3-[(Trichloroacetyl)amino]benzoic acid will exhibit poor aqueous solubility in its fully protonated state (pH < 3.5). Therefore, standard aqueous potentiometric titration will fail due to precipitation.
To ensure a self-validating system , we must employ the Yasuda-Shedlovsky Cosolvent Extrapolation Method . This protocol uses mixed aqueous-organic solvents to maintain solubility, followed by mathematical extrapolation to 0% organic solvent to yield the true thermodynamic aqueous pKa.
Step-by-Step Yasuda-Shedlovsky Protocol
-
Solvent Preparation: Prepare a series of Methanol/Water cosolvent mixtures ranging from 20% to 60% methanol by weight. Standardize all solutions to a constant ionic strength (e.g., 0.15 M KCl) to mimic physiological osmolarity.
-
Sample Dissolution: Accurately weigh and dissolve 3-[(Trichloroacetyl)amino]benzoic acid in each cosolvent mixture to achieve a final concentration of ~1 mM.
-
Potentiometric Titration:
-
Equip an automated titrator with a high-performance glass electrode (calibrated specifically for mixed solvents using Gran's method).
-
Maintain the titration vessel at exactly 25.0 ± 0.1 °C under a blanket of inert N
gas to prevent CO absorption (which would artificially lower the pH). -
Titrate with standardized 0.1 M KOH.
-
-
Data Acquisition & Gran Plot Analysis: Record the pH vs. volume of titrant. Use a Gran plot derivative to identify the exact equivalence points, ensuring the stoichiometry matches the theoretical bifunctional nature of the molecule.
-
Extrapolation: Plot the apparent pKa (psKa) against the reciprocal of the dielectric constant (
) of the respective methanol/water mixtures. -
Validation: Perform a linear regression. The y-intercept (where
equals that of pure water, ~78.3 at 25°C) yields the self-validated, true aqueous pKa.
Experimental Workflow
Yasuda-Shedlovsky cosolvent titration workflow for poorly soluble compounds.
Orthogonal Validation via Micellar Liquid Chromatography (MLC)
To confirm the potentiometric results, Micellar Liquid Chromatography (MLC) can be utilized. As demonstrated by Pietras-Ożga and Janicka in their evaluation of N-phenyltrichloroacetamide derivatives[3], retention factors (
Implications in Drug Development
Understanding that 3-[(Trichloroacetyl)amino]benzoic acid transitions from a neutral lipophilic molecule to a monoanion at pH ~3.9 is critical for:
-
Absorption: In the acidic environment of the stomach (pH ~1.5 - 3.5), the compound will exist primarily in its neutral State I, maximizing passive transcellular diffusion across the gastric mucosa.
-
Distribution: In systemic circulation (pH 7.4), the molecule will be >99.9% ionized (State II). This monoanionic state will drastically lower its logD
, preventing unwanted partitioning into deep lipid compartments and reducing the risk of bioaccumulation. -
Formulation: The presence of the extremely weak acidic amide (pKa ~12.5) means that exposure to strong alkaline excipients during formulation could lead to unintended dianion formation and subsequent chemical instability or degradation (e.g., hydrolysis of the trichloroacetamide group).
References
- ChemicalBook. (2024). 2,2,2-Trichloroacetamide - Physico-chemical Properties.
- ChemicalBook. (2026). 23627-24-9 | CAS DataBase (2,4,5-TRICHLOROACETANILIDE).
- Pietras-Ożga, D., & Janicka, M. (2010). Chromatographic Evaluation of the Lipophilicity of N-Phenyltrichloroacetamide Derivatives using Micellar TLC and OPLC. ResearchGate.
Sources
3-[(Trichloroacetyl)amino]benzoic Acid: Comprehensive Safety Data & Technical Handling Guide
Executive Summary
3-[(Trichloroacetyl)amino]benzoic acid (Molecular Formula: C9H6Cl3NO3) is a specialized chemical intermediate predominantly utilized in advanced organic synthesis, agrochemical development, and pharmaceutical drug discovery. Featuring both a versatile carboxylic acid moiety and a highly reactive trichloroacetamide group, it serves as a critical building block for the synthesis of complex amides, heterocycles, and targeted therapeutic agents.
Because the trichloroacetyl group acts as an excellent leaving group under specific conditions, the compound exhibits unique reactivity profiles that require stringent handling protocols. This technical whitepaper synthesizes authoritative safety data, mechanistic toxicology, and field-proven experimental workflows to provide a definitive guide for researchers and safety officers.
Physicochemical Identity & Structural Logic
The chemical behavior of 3-[(Trichloroacetyl)amino]benzoic acid is dictated by the strong electron-withdrawing effect of the trichloroacetyl group, which increases the acidity of the amide proton and makes the carbonyl carbon susceptible to nucleophilic attack.
Table 1: Physicochemical Properties Summary
| Property | Value / Description | Mechanistic Implication |
| Molecular Formula | C9H6Cl3NO3 | High halogen content indicates potential for environmental persistence if not disposed of correctly. |
| Molecular Weight | 282.51 g/mol | Standard for small-molecule intermediates. |
| Appearance | Off-white to beige powder | Coloration may darken upon oxidation or prolonged exposure to light. |
| Solubility | Soluble in DMF, DMSO, Dioxane; Insoluble in cold water | Requires polar aprotic solvents for homogeneous reactions. |
| Stability | Moisture-sensitive | The trichloroacetamide bond can undergo slow hydrolysis in the presence of strong bases or atmospheric moisture. |
Mechanistic Toxicology & GHS Classification
The hazard profile of 3-[(Trichloroacetyl)amino]benzoic acid is extrapolated from its functional groups and primary precursors. The trichloroacetamide moiety is known to be harmful if swallowed and is a documented respiratory irritant[1]. Furthermore, analogous to its precursor 3-aminobenzoic acid, the compound presents significant skin and eye irritation risks[2].
Table 2: Predictive GHS Hazard Classification
| Hazard Class | Category | Hazard Statement (H-Code) | Causality & Structural Basis |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Trichloroacetamide derivatives exhibit moderate oral toxicity due to in vivo hydrolysis and off-target acylation[3]. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The acidic nature of the benzoic acid group disrupts epidermal pH balance[2]. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Direct contact causes rapid protein denaturation in the corneal epithelium[1]. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of fine dust particles irritates the mucosal membranes of the respiratory tract[1]. |
Self-Validating Synthesis & Handling Protocol
The synthesis of 3-[(Trichloroacetyl)amino]benzoic acid involves the nucleophilic acyl substitution of 3-aminobenzoic acid with trichloroacetyl chloride. Because trichloroacetyl chloride is fatal if inhaled and reacts violently with water[4], this workflow must be executed in a strictly controlled, moisture-free environment.
Step-by-Step Experimental Methodology
-
Inert Preparation : Flame-dry a round-bottom flask and purge with Nitrogen (
) gas. Dissolve 1.0 equivalent of 3-aminobenzoic acid in anhydrous 1,4-dioxane. -
Base Addition : Add 1.2 equivalents of anhydrous triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted 3-aminobenzoic acid, which would otherwise halt the reaction.
-
Electrophile Introduction : Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.1 equivalents of trichloroacetyl chloride dropwise over 30 minutes. Causality: Trichloroacetyl chloride is highly reactive[4]; dropwise addition controls the exothermic nature of the substitution and prevents localized boiling or thermal degradation.
-
Reaction Maturation : Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Self-Validation Check : Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 138) disappears and the product peak (m/z 282/284/286, exhibiting a classic trichloro isotopic cluster) dominates the chromatogram.
-
Quench & Workup : Pour the reaction mixture into crushed ice water. Acidify the aqueous phase to pH 2-3 using 1M HCl. Causality: Lowering the pH ensures the benzoic acid moiety is fully protonated, driving the precipitation of the product out of the aqueous phase.
-
Isolation : Filter the resulting precipitate under vacuum, wash with cold distilled water to remove triethylammonium chloride salts, and dry under high vacuum.
Fig 1: Mechanistic workflow for the synthesis of 3-[(Trichloroacetyl)amino]benzoic acid.
Environmental Controls & Emergency Response
Due to the fine particulate nature of the product and the severe hazards of its synthetic precursors, engineering controls and strict Personal Protective Equipment (PPE) mandates are required.
Table 3: PPE & Engineering Controls
| Control Category | Specification | Rationale |
| Ventilation | Class II Biological Safety Cabinet or Chemical Fume Hood | Prevents inhalation of airborne dust (H335) and captures volatile precursor fumes[4]. |
| Eye Protection | Snug-fitting chemical splash goggles | Protects against severe eye irritation (H319)[1]. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Provides a chemical barrier against skin irritation (H315)[2]. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator | Mandatory if weighing bulk powders outside of a ventilated enclosure. |
Emergency Triage Protocol
In the event of accidental exposure, rapid intervention is critical to minimize tissue damage and systemic absorption.
Fig 2: Emergency response and medical triage workflow for acute chemical exposure.
References
-
Material Safety Data Sheet - Trichloroacetyl chloride . Cole-Parmer. Retrieved from:[Link]
-
Safety Data Sheet: 3-Aminobenzoic acid . Carl ROTH. Retrieved from: [Link]
-
SAFETY DATA SHEET: 2,2,2-Trichloroacetamide . Fisher Scientific. Retrieved from:[Link]
-
Trichloroacetamide | C2H2Cl3NO | CID 61144 . PubChem - NIH. Retrieved from: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Trichloroacetamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-acylated aminobenzoic acids is a fundamental process in medicinal chemistry and drug development. These scaffolds are prevalent in a wide array of pharmacologically active molecules. The introduction of a trichloroacetyl group, in particular, can significantly modify the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a detailed protocol for the synthesis of 3-(trichloroacetamido)benzoic acid from 3-aminobenzoic acid and trichloroacetyl chloride, a reaction that proceeds via a nucleophilic acyl substitution mechanism.
The protocol herein is based on the well-established Schotten-Baumann reaction conditions, which are widely used for the acylation of amines.[1][2][3] This method is advantageous due to its operational simplicity and generally high yields. This guide offers a comprehensive, step-by-step procedure, safety precautions, and characterization guidelines to aid researchers in the successful synthesis and verification of the target compound.
Reaction Scheme
The overall reaction involves the acylation of the amino group of 3-aminobenzoic acid with trichloroacetyl chloride to form an amide bond, yielding 3-(trichloroacetamido)benzoic acid and hydrochloric acid as a byproduct.
Caption: General reaction scheme for the synthesis of 3-(trichloroacetamido)benzoic acid.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 3-Aminobenzoic acid | 99-05-8 | C₇H₇NO₂ | 137.14 | Purity ≥98% |
| Trichloroacetyl chloride | 76-02-8 | C₂Cl₄O | 181.83 | Purity ≥99%, handle with extreme care |
| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Reagent grade |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, reagent grade |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated (37%) and 1 M solution |
| Deionized water | 7732-18-5 | H₂O | 18.02 | |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile or neoprene)
Experimental Protocol
This protocol is adapted from standard Schotten-Baumann reaction conditions.[1][2][4]
Step 1: Dissolution of 3-Aminobenzoic Acid
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (e.g., 5.0 g, 36.5 mmol) in 50 mL of a 1 M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
Causality: The basic solution deprotonates the carboxylic acid group of 3-aminobenzoic acid, increasing its solubility in the aqueous phase. The amino group remains as a free nucleophile. Cooling the reaction mixture is crucial to control the exothermic reaction with the highly reactive trichloroacetyl chloride and to minimize hydrolysis of the acyl chloride.
Step 2: Acylation Reaction
-
In a separate, dry 100 mL flask, prepare a solution of trichloroacetyl chloride (e.g., 7.3 g, 40.1 mmol, 1.1 equivalents) in 25 mL of anhydrous dichloromethane.
-
Transfer this solution to a dropping funnel.
-
Add the solution of trichloroacetyl chloride dropwise to the cold, stirring solution of 3-aminobenzoic acid over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir vigorously in the ice bath for an additional 1-2 hours.
Causality: Trichloroacetyl chloride is highly electrophilic and will react with the nucleophilic amino group of 3-aminobenzoic acid. The biphasic system (water and dichloromethane) is characteristic of the Schotten-Baumann reaction, where the reaction occurs at the interface of the two layers.[2] The sodium hydroxide in the aqueous layer neutralizes the hydrochloric acid produced during the reaction, preventing the protonation of the unreacted amine and driving the reaction to completion.
Step 3: Work-up and Isolation
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl and 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Causality: The acid wash removes any unreacted 3-aminobenzoic acid and any remaining base. The brine wash removes residual water from the organic layer.
Step 4: Purification
-
The crude product can be purified by recrystallization. A suitable solvent system should be determined empirically, but a mixture of ethanol and water or ethyl acetate and hexanes is a good starting point.
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality: Recrystallization is an effective method for purifying solid organic compounds by separating the desired product from impurities based on differences in their solubility at different temperatures.
Caption: Experimental workflow for the synthesis of 3-(trichloroacetamido)benzoic acid.
Safety Precautions
Trichloroacetyl chloride is extremely corrosive, a lachrymator, and reacts violently with water. [5][6] This entire procedure must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.
-
Handling Trichloroacetyl Chloride: Dispense trichloroacetyl chloride in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Quenching: Any residual trichloroacetyl chloride should be quenched slowly and carefully with a suitable alcohol (e.g., isopropanol) before disposal.
-
Waste Disposal: Dispose of all chemical waste in accordance with local institutional and environmental regulations.
Characterization and Analysis
The final product should be characterized to confirm its identity and purity. The following are expected analytical data based on the structure and data from analogous compounds.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally. For reference, the melting point of pure benzoic acid is ~122 °C.[7][8][9] The product's melting point is expected to be significantly different. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone; sparingly soluble in water. |
Spectroscopic Data (Expected)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the amide proton (N-H), and the carboxylic acid proton (O-H). The aromatic protons will likely appear as multiplets in the range of 7.5-8.5 ppm. The amide proton is expected as a singlet at around 10-11 ppm, and the carboxylic acid proton as a broad singlet downfield of 12 ppm.
-
¹³C NMR: The spectrum should show signals for the carbonyl carbons of the amide and carboxylic acid (typically in the range of 160-175 ppm), the aromatic carbons, and the trichloromethyl carbon.
-
Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), and the C=O stretches of the carboxylic acid and amide (strong absorptions in the range of 1650-1750 cm⁻¹).[10][11][12]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 3-(trichloroacetamido)benzoic acid (C₉H₆Cl₃NO₃), which is 281.51 g/mol . The isotopic pattern for the three chlorine atoms will be a key diagnostic feature.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Ensure the reaction is stirred vigorously to facilitate mixing of the two phases. Extend the reaction time. |
| Hydrolysis of trichloroacetyl chloride | Ensure all glassware is dry and use anhydrous dichloromethane. Add the acyl chloride slowly at a low temperature. | |
| Impure starting materials | Use high-purity 3-aminobenzoic acid and trichloroacetyl chloride. | |
| Oily or impure product | Incomplete removal of starting materials or byproducts | Ensure thorough washing during the work-up. Perform recrystallization carefully, perhaps trying different solvent systems. |
| Difficulty with recrystallization | Incorrect solvent system | Perform small-scale solubility tests with different solvents to find an appropriate system where the product is soluble when hot and sparingly soluble when cold. |
Conclusion
This document provides a detailed and actionable protocol for the synthesis of 3-(trichloroacetamido)benzoic acid. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. It is imperative that the final product be thoroughly characterized to confirm its structure and purity.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Elsevier. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]
-
LabArchives. (2018, March 2). Organic Chemistry. Retrieved from [Link]
-
Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Chloroacetamido)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The solid-state FTIR spectrum of 3-(trimethylammonium)-benzoic acid.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]
- Google Patents. (n.d.). EP0695735A1 - Process for the preparation of trichloroacetyl chloride.
-
Brainly.com. (2024, March 12). What is the experimental melting point of recovered benzoic acid (°C)?. Retrieved from [Link]
-
PubMed. (2020, November 27). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Retrieved from [Link]
-
SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. (n.d.). "The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid " by Brittany Lynn Nichols. Retrieved from [Link]
-
Verlag der Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]
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- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Notes: N-Acylation of 3-Aminobenzoic Acid
Abstract
N-acylated derivatives of 3-aminobenzoic acid are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The introduction of an acyl group to the nitrogen atom of 3-aminobenzoic acid fundamentally alters its chemical properties, providing a versatile handle for further molecular elaboration. This guide provides an in-depth analysis of the N-acylation reaction, explaining the underlying chemical principles and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore two robust methods: the classic Schotten-Baumann reaction and a pyridine-mediated approach, providing the necessary causal insights for procedural choices, troubleshooting, and optimization.
Scientific Principles and Reaction Overview
The N-acylation of 3-aminobenzoic acid is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amino group (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride.[1] The presence of a base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
The general transformation is as follows:
Figure 1: General Reaction Scheme for N-Acylation of 3-Aminobenzoic Acid.
-
R-group: Can be an alkyl (e.g., -CH₃ from acetyl chloride) or aryl (e.g., -C₆H₅ from benzoyl chloride) moiety.
-
X (Leaving Group): Typically a halide (e.g., Cl⁻) or a carboxylate (e.g., CH₃COO⁻).
-
Base: An acid scavenger, such as sodium hydroxide or pyridine.
The choice of acylating agent, base, and solvent system dictates the reaction conditions and workup procedure. Understanding these parameters is key to achieving high yield and purity.
Core Experimental Considerations
Choice of Acylating Agent
Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) are highly reactive and widely used. Acid anhydrides (e.g., acetic anhydride) are also effective and can be safer to handle, though they may require slightly more forcing conditions.[3]
The Role of the Base
The base is not merely an acid scavenger; its identity can define the entire protocol.
-
Inorganic Bases (e.g., NaOH): Used in the Schotten-Baumann reaction , typically in a biphasic system (e.g., water and an organic solvent).[4][5] The base remains in the aqueous phase, neutralizing the HCl byproduct, while the organic starting materials and product reside in the organic layer.[4] This method is robust, cost-effective, and scalable.
-
Organic Bases (e.g., Pyridine, Triethylamine): These bases are soluble in organic solvents and serve a dual role. They act as an acid scavenger and can also function as a nucleophilic catalyst.[6][7] Pyridine, for instance, can attack the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate, which is then more susceptible to attack by the amine.[7][8]
Solvent Selection
The solvent must dissolve the starting materials to facilitate the reaction. For Schotten-Baumann conditions, a two-phase system of water and a solvent like dichloromethane is common.[9] For reactions using organic bases like pyridine, pyridine itself can often serve as the solvent.[10] Anhydrous conditions are important when using highly reactive acyl chlorides to prevent hydrolysis.
Detailed Experimental Protocols
Safety Precaution: Acyl chlorides are corrosive and lachrymatory. Acetic anhydride is also a lachrymator. Pyridine is flammable, toxic, and has a noxious odor. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: N-Acetylation via Schotten-Baumann Conditions
This protocol describes the synthesis of 3-acetamidobenzoic acid using acetyl chloride and sodium hydroxide.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Aminobenzoic Acid | 137.14 | 5.00 g | 36.5 mmol | 1.0 |
| Acetyl Chloride | 78.50 | 3.15 mL (3.48 g) | 44.3 mmol | 1.2 |
| Sodium Hydroxide (NaOH) | 40.00 | - | - | - |
| Deionized Water | 18.02 | - | - | - |
| Dichloromethane (DCM) | 84.93 | - | - | - |
| Hydrochloric Acid (HCl) | 36.46 | - | - | - |
Step-by-Step Procedure
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.00 g (36.5 mmol) of 3-aminobenzoic acid in 50 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Acylation: While stirring vigorously, add 3.15 mL (44.3 mmol) of acetyl chloride dropwise over 15-20 minutes. Ensure the temperature remains below 10 °C. A white precipitate of the product will form.
-
Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete.
-
Acidification: Slowly and carefully acidify the reaction mixture to a pH of approximately 3-4 by adding concentrated hydrochloric acid dropwise. Check the pH with litmus paper or a pH meter. This step protonates the carboxylate group, ensuring the product is in its neutral, less soluble form.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of 20 mL cold deionized water to remove any remaining salts.[11]
-
Drying: Dry the purified product in a vacuum oven at 70-80 °C to a constant weight.
Protocol 2: N-Benzoylation using Pyridine
This protocol details the synthesis of 3-benzamidobenzoic acid using benzoyl chloride in pyridine.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Aminobenzoic Acid | 137.14 | 5.00 g | 36.5 mmol | 1.0 |
| Benzoyl Chloride | 140.57 | 4.65 mL (5.62 g) | 40.0 mmol | 1.1 |
| Pyridine (anhydrous) | 79.10 | 40 mL | - | Solvent/Base |
| Hydrochloric Acid (1 M) | 36.46 | ~100 mL | - | For workup |
| Deionized Water | 18.02 | - | - | - |
Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (36.5 mmol) of 3-aminobenzoic acid in 40 mL of anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Add 4.65 mL (40.0 mmol) of benzoyl chloride dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into 150 mL of a stirred ice-water mixture. A solid will precipitate.
-
Acid Wash: Add 1 M HCl solution until the mixture is acidic (pH ~2) to neutralize all the pyridine (forming water-soluble pyridinium hydrochloride).
-
Isolation: Collect the crude product by vacuum filtration.
-
Washing: Wash the product thoroughly with cold deionized water to remove pyridinium hydrochloride.
-
Purification: The product can be further purified by recrystallization.[12] A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the recrystallized product by vacuum filtration and dry it in a vacuum oven.
Visualization of Workflow and Mechanism
The following diagrams illustrate the overall experimental workflow and the underlying reaction mechanism.
Caption: Generalized experimental workflow for N-acylation.
Caption: Simplified mechanism of nucleophilic acyl substitution.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of acyl chloride. 3. Product loss during workup/recrystallization. | 1. Extend reaction time or slightly increase temperature. Monitor with TLC. 2. Ensure starting materials and solvents (for pyridine method) are dry. 3. Minimize the amount of solvent used for recrystallization; ensure complete precipitation before filtering. |
| Product is Oily or Gummy | Impurities present; incomplete crystallization. | Try triturating the crude product with a non-polar solvent like hexanes to induce solidification. Ensure proper pH adjustment during workup. Re-attempt recrystallization with a different solvent system. |
| Starting Material Remains | Insufficient acylating agent or reaction time. | Increase the molar equivalents of the acylating agent slightly (e.g., to 1.2-1.3 eq). Ensure efficient stirring. |
| Product is Colored (e.g., Yellow) | Presence of colored impurities or oxidation byproducts. | During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling.[12] |
Conclusion
The N-acylation of 3-aminobenzoic acid is a fundamental and highly adaptable transformation in organic synthesis. By carefully selecting the acylating agent, base, and reaction conditions, researchers can efficiently synthesize a wide range of N-acyl derivatives. The Schotten-Baumann and pyridine-mediated protocols presented here offer reliable and scalable methods for achieving this transformation. A thorough understanding of the reaction mechanism and potential pitfalls, as outlined in this guide, is essential for successful synthesis, purification, and downstream applications in drug discovery and materials science.
References
-
Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Available from: [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
-
askIITians. Pyridine acts as a base and a solvent in the acylation of amines. It. Available from: [Link]
-
Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols?. Available from: [Link]
-
Pearson+. Why is pyridine often used in acylation reactions?. Available from: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
-
Brainly.in. What is the role of pyridine in the acylation reaction of amines?. Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]
-
WebAssign. Experiment 8 - Amide Preparation. Available from: [Link]
-
Scholars Research Library. Der Pharma Chemica. Available from: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. webassign.net [webassign.net]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. brainly.in [brainly.in]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Yield Optimization for the Synthesis of 3-[(Trichloroacetyl)amino]benzoic Acid
Introduction & Mechanistic Rationale
The synthesis of 3-[(trichloroacetyl)amino]benzoic acid involves the N-acylation of 3-aminobenzoic acid using trichloroacetyl chloride (TCAC). While seemingly a straightforward nucleophilic acyl substitution, this reaction presents significant chemoselectivity and yield optimization challenges.
3-Aminobenzoic acid is a bifunctional molecule containing both a nucleophilic aniline moiety and a carboxylic acid group[1]. In neutral conditions, it often exists in a poorly soluble zwitterionic state. Furthermore, TCAC is an exceptionally reactive and moisture-sensitive electrophile[2]. Its high reactivity makes it prone to rapid hydrolysis in the presence of trace water and susceptible to over-reaction, leading to the formation of undesirable mixed anhydrides (O-acylation) at the carboxylic acid site[3].
To achieve >90% yield, the protocol must dynamically balance solvent polarity, base steric hindrance, and stringent thermal control to favor N-acylation exclusively.
Reaction Pathways & Optimization Logic
The optimization strategy hinges on suppressing the two primary yield-reducing pathways:
-
Mixed Anhydride Formation: Prevented by using a sterically hindered base and strictly controlling the equivalents of TCAC.
-
TCAC Hydrolysis: Prevented by utilizing anhydrous solvents and inert atmospheres.
Fig 1. Reaction pathways highlighting target N-acylation versus common side reactions.
Solvent and Base Selection
Initial trials using Dichloromethane (DCM) resulted in poor yields due to the insolubility of 3-aminobenzoic acid. Switching to anhydrous Tetrahydrofuran (THF) disrupts the intermolecular hydrogen bonding of the starting material, drastically improving solubility.
For the acid scavenger, Triethylamine (TEA) and Pyridine are commonly used but can act as nucleophilic catalysts, inadvertently promoting the formation of the mixed anhydride. By substituting TEA with N,N-Diisopropylethylamine (DIPEA), the steric bulk of the isopropyl groups prevents the base from interacting directly with the highly electrophilic TCAC, restricting its role to merely deprotonating the intermediate tetrahedral intermediate.
Quantitative Data: Condition Screening
The following table summarizes the optimization trials that led to the finalized protocol. All reactions were performed at a 10 mmol scale.
| Trial | Solvent | Base (1.2 eq) | Temp (°C) | TCAC (eq) | Isolated Yield (%) | Purity (LC-MS) | Primary Observation |
| 1 | DCM | TEA | 25 | 1.50 | 42% | 85% | Poor solubility; high mixed anhydride formation. |
| 2 | DCM | Pyridine | 0 | 1.10 | 65% | 90% | Sluggish conversion; heterogeneous mixture. |
| 3 | THF | TEA | 0 | 1.10 | 78% | 94% | Good solubility; ~5% O-acylation detected. |
| 4 | THF | DIPEA | 0 | 1.05 | 92% | >98% | Optimal conditions; clean N-acylation. |
Experimental Workflow
Fig 2. Optimized stepwise workflow for the N-trichloroacetylation of 3-aminobenzoic acid.
Self-Validating Protocol
This protocol is designed with built-in In-Process Controls (IPCs) to ensure reproducibility and self-validation at each critical juncture.
Scale: 10.0 mmol Target Product: 3-[(Trichloroacetyl)amino]benzoic acid (MW: 282.49 g/mol )
Step 1: Preparation and Solubilization
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 5 minutes.
-
Add 3-aminobenzoic acid (1.37 g, 10.0 mmol) to the flask.
-
Inject anhydrous THF (20.0 mL) via syringe. The suspension will appear cloudy.
-
Inject DIPEA (2.10 mL, 12.0 mmol, 1.2 eq) dropwise.
Validation Checkpoint 1: Upon the addition of DIPEA, the cloudy suspension must transition into a clear, pale-yellow solution. This visual cue confirms the successful deprotonation of the carboxylic acid, breaking the zwitterionic network and ensuring full solubility.
Step 2: Electrophilic Addition
-
Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
-
In a separate dry vial, dilute Trichloroacetyl chloride (1.17 mL, 10.5 mmol, 1.05 eq) in anhydrous THF (5.0 mL).
-
Using a syringe pump or addition funnel, add the TCAC solution dropwise over 30 minutes, maintaining vigorous stirring.
Validation Checkpoint 2: Monitor the internal temperature. It must not exceed 5 °C. An immediate formation of a white precipitate (DIPEA hydrochloride salt) serves as a visual confirmation that the acylation is actively occurring.
Step 3: Reaction Monitoring and Quenching
-
After the addition is complete, stir the reaction at 0 °C for an additional 1 hour.
-
Perform an IPC via TLC (Eluent: DCM:MeOH 9:1, UV active). The starting material spot (
) should be completely consumed, replaced by a new, higher running spot ( ). -
Quench the reaction by slowly adding 5.0 mL of LC-MS grade water to hydrolyze any unreacted TCAC.
-
Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the majority of the THF.
Step 4: pH-Guided Precipitation
-
Dilute the resulting concentrated residue with 30 mL of water. The mixture will likely be a basic, homogeneous solution (the product is currently a soluble carboxylate salt).
-
Submerge the flask in an ice bath.
-
While monitoring with a calibrated pH meter, add 1M HCl dropwise until the pH reaches exactly 3.0 to 3.5 .
Validation Checkpoint 3: The pKa of the product's carboxylic acid is lowered by the highly electron-withdrawing trichloroacetyl group. Stopping at pH 3.0–3.5 ensures the product is fully protonated and precipitates out as a dense white solid, while avoiding the co-precipitation of any trace unreacted 3-aminobenzoic acid (which would require a lower pH to form a hydrochloride salt).
Step 5: Isolation and Drying
-
Isolate the precipitated product via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual DIPEA salts.
-
Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure 3-[(trichloroacetyl)amino]benzoic acid.
References
-
PubChem. "3-Aminobenzoic Acid | C7H7NO2 | CID 7419". National Center for Biotechnology Information. Available at:[Link][1]
-
Wikipedia. "Trichloroacetyl chloride". Wikimedia Foundation. Available at:[Link][2]
Sources
Application Note: Optimized Recrystallization Protocol for 3-[(Trichloroacetyl)amino]benzoic acid
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Chemical Profiling
3-[(Trichloroacetyl)amino]benzoic acid (CAS: 56177-39-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of kinase inhibitors, urea derivatives, and advanced pharmaceutical intermediates. The purification of this compound presents a unique physicochemical challenge due to its dual-functional nature:
-
The Benzoic Acid Moiety: Highly polar, capable of strong hydrogen-bond donation and acceptance, leading to the formation of robust dimers in the solid state.
-
The Trichloroacetamide Moiety: A bulky, highly lipophilic, and electron-withdrawing group. The strongly electrophilic carbonyl carbon of the trichloroacetamide is susceptible to nucleophilic attack and subsequent cleavage (solvolysis) under improper thermal or solvent conditions[1].
This application note details a self-validating, high-yield recrystallization protocol designed to maximize purity while strictly preserving the integrity of the trichloroacetamide bond.
Rationale for Solvent Selection: The Causality of Aprotic Systems
The selection of a recrystallization solvent must balance thermodynamic solubility with kinetic stability. While aqueous alcohols (e.g., ethanol/water) are traditional solvents for benzoic acid derivatives, they pose a severe chemical risk to trichloroacetamides.
When heated in protic, nucleophilic solvents, the trichloroacetamide group can undergo solvolysis, reverting the molecule back to 3-aminobenzoic acid and forming an alkyl trichloroacetate byproduct[2]. To prevent this degradation, an aprotic solvent system is mandatory.
Ethyl Acetate (EtOAc) / n-Heptane is the optimal binary system.
-
Causality of Dissolution: Ethyl acetate acts as a hydrogen-bond acceptor. At reflux, it effectively disrupts the intermolecular hydrogen-bonded dimers of the carboxylic acid, solvating the monomeric species.
-
Causality of Precipitation: n-Heptane, a non-polar hydrocarbon, acts as an anti-solvent. Its dropwise addition lowers the overall dielectric constant of the medium. This forces the 3-[(Trichloroacetyl)amino]benzoic acid molecules to re-associate (dimerize) and nucleate, while more lipophilic impurities remain in the mother liquor.
Table 1: Quantitative & Qualitative Solvent Comparison
| Solvent System | Dielectric Constant (ε) | Nucleophilicity | Solvolysis Risk | Crystallization Yield | Recommendation |
| EtOAc / n-Heptane | 6.0 / 1.9 | Aprotic (None) | Negligible | >85% | Primary Choice |
| Toluene | 2.4 | Aprotic (None) | Negligible | ~60-70% | Secondary Alternative |
| Ethanol / Water | 24.5 / 80.1 | Protic (High) | High (at reflux) | N/A (Degrades) | Strictly Avoid |
| Methanol | 32.7 | Protic (High) | High (at reflux) | N/A (Degrades) | Strictly Avoid |
Visualizing the Process & Degradation Pathways
Figure 1: Mechanistic rationale for solvent selection highlighting the risk of solvolysis in protic media.
Figure 2: Step-by-step workflow for the aprotic recrystallization of 3-[(Trichloroacetyl)amino]benzoic acid.
Standard Operating Procedure (SOP): EtOAc/Heptane Recrystallization
Safety Note: Trichloroacetyl derivatives can act as skin sensitizers and irritants. Perform all operations in a well-ventilated fume hood using appropriate PPE.
Phase 1: Dissolution & Clarification
-
Suspension: Weigh the crude 3-[(Trichloroacetyl)amino]benzoic acid into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Primary Solvation: Add 10 mL of anhydrous Ethyl Acetate per 1 gram of crude material.
-
Thermal Activation: Heat the suspension to a gentle reflux (approx. 77 °C) using an oil bath. Stir continuously. If the solid does not completely dissolve, add additional Ethyl Acetate in 1 mL increments until a clear solution is achieved (do not exceed 15 mL/g).
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3) to remove any insoluble polymeric byproducts or dust. Transfer the filtrate to a clean, pre-warmed Erlenmeyer flask.
Phase 2: Nucleation via Anti-Solvent
-
Anti-Solvent Addition: Place the flask containing the hot filtrate on a hotplate set to 70 °C to prevent premature precipitation.
-
Cloud Point Titration: Slowly add hot n-Heptane (approx. 65 °C) dropwise via an addition funnel while stirring vigorously. Continue the addition until the solution becomes faintly turbid (the "cloud point") and the turbidity persists for more than 10 seconds.
-
Re-clarification: Add 1-2 drops of hot Ethyl Acetate just until the solution clears again. This ensures the system is at the exact thermodynamic threshold of saturation.
Phase 3: Controlled Crystallization & Isolation
-
Thermal Gradient Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20-25 °C) over a period of 2 hours. Causality: Rapid cooling forces the compound to crash out, trapping impurities within the crystal lattice. Slow cooling ensures the formation of a highly ordered, pure crystal lattice.
-
Deep Chilling: Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for an additional 1 hour to maximize the thermodynamic yield.
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a minimal amount (approx. 2 mL/g) of an ice-cold mixture of EtOAc/n-Heptane (1:3 v/v) to displace the mother liquor without dissolving the product.
-
Drying: Dry the crystals in a vacuum oven at 40 °C and 50 mbar for 12 hours to constant weight.
Analytical Validation (Self-Validating System)
To ensure this protocol has successfully purified the compound without inducing solvolysis, the system must be analytically validated post-drying:
-
HPLC Analysis: Run an aliquot of the final product against a standard of 3-aminobenzoic acid. The absence of a peak corresponding to 3-aminobenzoic acid confirms that the trichloroacetamide group remained intact during the thermal cycle.
-
Proton NMR (
H-NMR) in DMSO- :-
Verify the presence of the highly deshielded amide proton (-NH -CO-CCl
) typically appearing as a broad singlet downfield (>10.5 ppm). -
Verify the integration of the four aromatic protons (7.4 - 8.3 ppm).
-
-
Mother Liquor Check: Spot the mother liquor on a TLC plate (Eluent: Hexane/EtOAc 1:1 with 1% Acetic Acid). A spot at a lower
value than the product indicates successful purging of unreacted 3-aminobenzoic acid.
References
1.[1] Adachi, M., Miyasaka, T., Hashimoto, H., & Nishikawa, T. (2016). "One-Step Transformation of Trichloroacetamide into Isonitrile." Organic Letters, 18(24), 6540-6543. URL: [Link] 2.[2] Overman, L. E., et al. "Trichloroacetimidates as Alkylating Reagents and Their Application in Synthesis." Surface at Syracuse University, Dissertations. URL: [Link] 3. Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. (Authoritative text on the stability and cleavage conditions of trichloroacetamides). URL: [Link] 4. Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. URL: [Link]
Sources
Application Note: 3-[(Trichloroacetyl)amino]benzoic Acid as a Bifunctional Scaffold in Pharmaceutical Synthesis
Executive Summary
In modern drug discovery, the rapid synthesis of diverse chemical libraries relies heavily on bifunctional building blocks. 3-[(Trichloroacetyl)amino]benzoic acid is a highly versatile, meta-substituted aromatic intermediate that offers orthogonal reactivity. By featuring a free carboxylic acid and an amine masked as a trichloroacetamide (TCA), this scaffold allows for sequential, highly controlled derivatization. This application note details the mechanistic rationale and field-proven protocols for utilizing this compound to synthesize complex unsymmetrical urea-amide pharmacophores without the use of highly toxic phosgene or isocyanates.
Mechanistic Causality: The Trichloroacetyl Advantage
The choice of protecting and activating groups dictates the efficiency of any synthetic route. While standard carbamates (Boc, Cbz) are ubiquitous, the trichloroacetyl (TCA) group offers unique causal advantages for bifunctional scaffolds:
-
Orthogonal Stability via Electron Withdrawal: The strongly electron-withdrawing nature of the trichloromethyl (–CCl₃) group drastically reduces the nucleophilicity of the aniline nitrogen. This ensures complete chemoselectivity during the activation of the meta-carboxylic acid (e.g., via HATU/DIPEA), preventing unwanted oligomerization or side reactions.
-
Latent Isocyanate for Phosgene-Free Urea Synthesis: Unlike standard protecting groups, the TCA-amide acts as a "blocked isocyanate." Under specific basic conditions (e.g., DBU) and elevated temperatures, the TCA group undergoes elimination of chloroform (CHCl₃) to generate an isocyanate intermediate in situ. This intermediate is rapidly trapped by an incoming amine to form an unsymmetrical urea . This methodology has been widely validated in the synthesis of complex glycosyl ureas and polyurethanes , .
Comparative Data Presentation
To justify the selection of the TCA group over traditional amine protecting groups, the following table summarizes their quantitative and qualitative profiles in the context of bifunctional scaffold derivatization.
| Protecting Group | Stability to Peptide Coupling | Cleavage Conditions | Direct Urea Formation | Atom Economy (Leaving Group) |
| Trichloroacetyl (TCA) | Excellent | Mild Base (DBU) / Heat | Yes (Acts as latent isocyanate) | Chloroform (CHCl₃) |
| tert-Butyloxycarbonyl (Boc) | Excellent | Strong Acid (TFA, HCl) | No | Isobutylene, CO₂ |
| Acetyl (Ac) | Excellent | Strong Base / Strong Acid | No | N/A (Requires harsh hydrolysis) |
| Carbobenzyloxy (Cbz) | Excellent | Hydrogenation (Pd/C, H₂) | No | Toluene, CO₂ |
Experimental Workflows & Protocols
Protocol 1: Amidation of the Carboxylic Acid (Scaffold Derivatization)
Objective: To couple a primary or secondary amine (R₁-NH₂) to the carboxylic acid while preserving the TCA-protected amine. HATU is utilized due to its superior kinetics in forming active esters, preventing degradation of the starting material.
Step-by-Step Methodology:
-
Activation: Dissolve 3-[(Trichloroacetyl)amino]benzoic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to fully generate the active ester.
-
Coupling: Add the desired primary amine (R₁-NH₂, 1.1 eq, 0.55 mmol) to the solution. Stir continuously at room temperature for 2 hours.
-
Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The desired product must exhibit a molecular ion peak [M+H]⁺ corresponding to the coupled mass. Critical indicator: The mass spectrum must display the characteristic isotopic cluster for three chlorine atoms (M, M+2, M+4, M+6 in a 27:27:9:1 ratio). If this cluster is missing, the TCA group has been prematurely cleaved.
Protocol 2: Direct Conversion of the Trichloroacetamide to an Unsymmetrical Urea
Objective: To convert the TCA-amide intermediate generated in Protocol 1 into an unsymmetrical urea via a base-catalyzed displacement, utilizing DBU to drive the elimination of chloroform.
Step-by-Step Methodology:
-
Preparation: Dissolve the TCA-amide intermediate (1.0 eq, 0.3 mmol) in 4.0 mL of anhydrous acetonitrile (CH₃CN) in a sealed reaction vial.
-
Reagent Addition: Add the second amine (R₂-NH₂, 1.2 eq, 0.36 mmol) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq, 0.45 mmol).
-
Thermal Displacement: Heat the reaction mixture to 80 °C using an aluminum heating block for 12–18 hours. The elevated temperature is causally required to overcome the activation energy for chloroform elimination.
-
Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the residue via silica gel flash chromatography (DCM/MeOH gradient).
-
Self-Validation Checkpoint: Analyze the purified product via ¹H NMR (DMSO-d₆). Successful urea formation is confirmed by the disappearance of the highly deshielded TCA-NH proton and the appearance of two distinct urea NH protons (typically between 6.0–8.5 ppm). Furthermore, LC-MS must confirm the loss of the chlorine isotopic cluster and the addition of the R₂-NH mass.
Mandatory Visualization
Synthetic Workflow of 3-[(Trichloroacetyl)amino]benzoic acid in Drug Development.
Base-catalyzed mechanism of trichloroacetamide conversion to unsymmetrical urea.
References
-
Title: Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes Source: ACS Omega URL: [Link]
-
Title: Palladium(II)-Catalyzed Rearrangement of Glycal Trichloroacetimidates: Application to the Stereoselective Synthesis of Glycosyl Ureas Source: Journal of the American Chemical Society URL: [Link]
-
Title: Stereoselective rearrangement of trichloroacetimidates: application to the synthesis of alpha-glycosyl ureas Source: Organic Letters URL: [Link]
Application Note: 3-[(Trichloroacetyl)amino]benzoic Acid as an Orthogonal Building Block in Advanced Peptide Synthesis
Introduction: The Need for Aromatic Constraints and Orthogonality
In the development of advanced peptidomimetics, macrocyclic drugs, and branched peptide architectures, researchers frequently incorporate non-natural aromatic spacers to restrict conformational flexibility. 3-Aminobenzoic acid (MABA) is a privileged scaffold for inducing β-turn mimics and enhancing proteolytic stability. However, incorporating MABA into a complex Solid-Phase Peptide Synthesis (SPPS) workflow requires absolute control over its primary amine to prevent premature branching or polymerization.
3-[(Trichloroacetyl)amino]benzoic acid (TCA-MABA) solves this by masking the aniline nitrogen with a trichloroacetyl (TCA) group. The TCA group provides a unique axis of orthogonality: it is completely stable to the acidic and basic conditions typical of standard SPPS, yet it can be selectively removed via mild reductive cleavage.
Mechanistic Causality: Why the Trichloroacetyl (TCA) Group?
The utility of the TCA group lies in the extreme electronegativity of its trichloromethyl moiety. The strong inductive pull (
As demonstrated in foundational studies on 1[1], reagents such as Sodium Borohydride (
Quantitative Orthogonality Matrix
To design a successful synthesis, the compatibility of protecting groups must be mapped. The table below summarizes the stability of common protecting groups against standard SPPS cleavage conditions.
| Protecting Group | 20% Piperidine (Base) | 95% TFA (Acid) | ||
| TCA (Trichloroacetyl) | Stable | Stable | Cleaved | Stable |
| Fmoc | Cleaved | Stable | Stable | Stable |
| Boc | Stable | Cleaved | Stable | Stable |
| Alloc | Stable | Stable | Stable | Cleaved |
Experimental Workflows and Self-Validating Protocols
The following protocols detail the incorporation, deprotection, and subsequent elongation of 3-[(Trichloroacetyl)amino]benzoic acid on a solid support.
Protocol A: Coupling 3-[(Trichloroacetyl)amino]benzoic acid to Resin
Because the carboxylic acid of MABA is attached directly to an aromatic ring, it is slightly less reactive than aliphatic amino acids. However, standard uronium-based coupling is sufficient.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 minutes. Ensure the N-terminal Fmoc has been removed.
-
Activation: In a separate vial, dissolve 3-[(Trichloroacetyl)amino]benzoic acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in 2 mL of DMF.
-
Base Addition: Add DIPEA (6.0 eq, 0.6 mmol) to the vial. Causality Note: Limit pre-activation to exactly 2 minutes. Prolonged activation of aromatic carboxylic acids with HATU can lead to the formation of unreactive guanidinium species.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Self-Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a standard Kaiser test. The resin should remain yellow (negative), confirming the complete acylation of the aliphatic primary amine on the resin.
Protocol B: Orthogonal Deprotection of the TCA Group
This step unmasks the aniline nitrogen for branching, leaving all Fmoc and Boc groups intact.
-
Reagent Preparation: Prepare a fresh solution of
(10 eq, 1.0 mmol, ~38 mg) in 3 mL of absolute Ethanol/DMF (1:1 v/v). Causality Note: Ethanol acts as the necessary protic source to facilitate the reductive elimination of the trichloromethyl moiety, while DMF keeps the peptide-resin fully swollen. -
Reaction: Add the solution to the swollen resin. Agitate gently for 2 hours at room temperature.
-
Quenching: Drain the reactor and wash the resin sequentially with 1% Acetic Acid in DMF (to quench residual borohydride), DMF (3x), and DCM (3x).
-
Self-Validation (Micro-Cleavage & LC-MS): Colorimetric assays (like Kaiser or Chloranil) are notoriously unreliable for detecting solid-phase anilines. To validate:
-
Isolate ~2 mg of the dried resin.
-
Treat with 100 µL of Cleavage Cocktail (TFA/TIPS/
95:2.5:2.5) for 30 minutes. -
Evaporate under
, dissolve in 200 µL Acetonitrile/Water, and inject into the LC-MS. -
Success Criterion: Observe a clean mass shift of -145.4 Da relative to the TCA-protected intermediate, confirming complete deprotection without peptide degradation.
-
Protocol C: Elongation at the Deprotected MABA (Aniline Coupling)
Critical Insight: The newly exposed aromatic amine (aniline) is a remarkably poor nucleophile due to the delocalization of its nitrogen lone pair into the benzene ring. Standard HATU coupling at room temperature will fail, resulting in severe deletion sequences.
-
Symmetric Anhydride Generation: Dissolve the next Fmoc-Amino Acid (6.0 eq, 0.6 mmol) in 2 mL of anhydrous DCM. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq, 0.3 mmol). Stir for 15 minutes at room temperature to form the symmetric anhydride.
-
Solvent Exchange: Evaporate the DCM under a stream of
and redissolve the residue in 2 mL of minimal DMF. -
Hypernucleophilic Catalysis: Add the solution to the resin, followed immediately by 4-Dimethylaminopyridine (DMAP, 0.1 eq, 0.01 mmol). Causality Note: DMAP acts as a hypernucleophilic acyl transfer catalyst, which is strictly required to drive the acylation of the unreactive aniline.
-
Heated Coupling: Agitate the reaction at 40°C for 2 hours.
-
Validation: Repeat the LC-MS micro-cleavage validation (Protocol B, Step 4) to confirm the addition of the new amino acid mass.
Synthesis Strategy Visualization
Caption: Workflow for orthogonal peptide branching using 3-[(Trichloroacetyl)amino]benzoic acid in SPPS.
References
-
Reductive elimination of the N-trifluoroacetyl and N-trichloroacetyl group by sodium boron hydride and applications in peptide chemistry. Chemische Berichte (1970).[1] URL:
-
Enhancing Reductive Cleavage of Aromatic Carboxamides. Organic Letters (2001).[3] URL:
-
Automated Glycan Assembly: A Perspective. Journal of the American Chemical Society (2019).[2] URL:
Sources
Application Note: Scale-Up Synthesis of m-Trichloroacetamidobenzoic Acid
Introduction & Mechanistic Rationale
The synthesis of m-trichloroacetamidobenzoic acid (3-(2,2,2-trichloroacetamido)benzoic acid) via the N-acylation of 3-aminobenzoic acid is a critical transformation in the development of various pharmaceutical intermediates and agrochemicals[1]. While laboratory-scale amidations are routinely performed, the transition to pilot-scale manufacturing introduces significant thermal and physical hazards.
Trichloroacetyl chloride is an intensely reactive electrophile due to the strong inductive effect of the three chlorine atoms. Its reaction with amines is nearly instantaneous and highly exothermic[2]. Without rigorous engineering controls, localized thermal runaways can lead to the formation of dark-colored oligomers, ketene degradation products, and explosive pressure spikes[2].
To build a self-validating and scalable system, this protocol abandons traditional biphasic Schotten-Baumann conditions—which can suffer from mass-transfer limitations on scale—in favor of a controlled anhydrous approach using 2-Methyltetrahydrofuran (2-MeTHF) and N,N-Diisopropylethylamine (DIPEA).
-
Solvent Causality: 2-MeTHF is chosen over THF because it is partially immiscible with water, allowing for a seamless transition from reaction to liquid-liquid extraction without intermediate solvent evaporation.
-
Base Causality: DIPEA (2.1 equivalents) is utilized to first deprotonate the carboxylic acid of the starting material (ensuring full solubility) and subsequently scavenge the HCl byproduct generated during N-acylation. Its steric bulk prevents unwanted side reactions with the highly reactive acid chloride.
Process Workflow
Figure 1: Step-by-step process workflow for the scale-up synthesis of m-trichloroacetamidobenzoic acid.
Quantitative Data & Scale-Up Metrics
The following table summarizes the process parameters and empirical observations when transitioning from a 100 g laboratory scale to a 5 kg pilot scale.
| Parameter | Lab Scale (100 g) | Pilot Scale (5 kg) | Causality / Process Observation |
| Solvent Volume (2-MeTHF) | 1.0 L (10 V) | 50 L (10 V) | Maintains stirrability of the thick DIPEA-HCl slurry formed during reaction. |
| Addition Temperature | 0–5 °C | 0–5 °C | Crucial to suppress thermal decomposition and side reactions[2]. |
| Addition Time | 30 min | 180 min | Extended on scale to match the reactor's jacket heat removal capacity. |
| Solvent Swap (Heptane) | 5 V | 5 V | Prevents caking on reactor walls; drives crystallization via anti-solvent effect[3]. |
| Isolated Yield | 94% | 91% | Slight yield drop due to mechanical losses during pilot-scale filtration. |
| Purity (HPLC) | >99.5% | >99.2% | High purity maintained; any transient mixed anhydride is hydrolyzed during quench. |
Detailed Experimental Protocol
Step 1: Reactor Setup & Dissolution
-
Purge a jacketed glass-lined reactor with N₂.
-
Charge 3-aminobenzoic acid (1.0 eq, limiting reagent) followed by 2-MeTHF (10 Volumes).
-
Begin agitation and slowly charge DIPEA (2.1 eq).
-
Self-Validation Cue: The heterogeneous suspension will transition into a clear, homogeneous solution as the soluble DIPEA-carboxylate salt is formed.
-
Step 2: Electrophile Addition (Exotherm Management)
-
Set the reactor jacket to -5 °C and cool the internal reaction mixture to 0–5 °C.
-
Prepare a solution of trichloroacetyl chloride (1.05 eq) in 2-MeTHF (1 Volume).
-
Begin dropwise addition of the acid chloride solution. Critical: Modulate the feed rate to ensure the internal temperature strictly does not exceed 5 °C.
Step 3: Reaction Aging
-
Once the addition is complete, maintain the temperature at 5 °C for 30 minutes, then adjust the jacket to allow the mixture to warm to 20 °C over 1 hour.
-
Self-Validation Cue: A dense, white precipitate of DIPEA-HCl will crash out of solution, visually confirming the progress of the N-acylation.
-
Perform an In-Process Control (IPC) via HPLC. The reaction is deemed complete when unreacted 3-aminobenzoic acid is <0.5%.
Step 4: Quench & Phase Separation
-
Cool the reactor to 10 °C.
-
Slowly charge 1M aqueous HCl (5 Volumes) to quench any unreacted acid chloride and neutralize the excess DIPEA. Stir vigorously for 15 minutes.
-
Causality: The acidic quench serves a dual purpose: it dissolves the DIPEA-HCl salts into the aqueous layer and hydrolyzes any trace mixed anhydrides back to the desired free carboxylic acid.
-
-
Halt agitation and allow the phases to settle for 30 minutes. Separate and discard the lower aqueous layer. Wash the upper organic layer with brine (3 Volumes).
Step 5: Solvent Swap & Crystallization
Evaporating process streams to dryness on scale is impossible without causing severe caking, charring, and heat-transfer failure[3]. Therefore, a constant-volume solvent swap is utilized[5].
-
Configure the reactor for vacuum distillation.
-
Distill the 2-MeTHF under reduced pressure (maintaining internal temp < 40 °C) until the total reactor volume is reduced to ~3 Volumes.
-
Begin the continuous addition of n-heptane (5 Volumes) while distilling at a matching rate.
-
Self-Validation Cue: As the solvent composition shifts from polar (2-MeTHF) to non-polar (heptane), the product will begin to spontaneously crystallize as a white-to-off-white solid.
-
Step 6: Isolation & Drying
-
Cool the resulting slurry to 0–5 °C and age for 2 hours to maximize crystal yield.
-
Discharge the slurry to a filter nutsche. Wash the filter cake with cold heptane (2 Volumes).
-
Dry the product under vacuum at 45 °C until a constant weight is achieved.
Analytical Validation
-
HPLC: The product peak should demonstrate >99% Area Normalization.
-
¹H NMR (DMSO-d6): Look for the characteristic downfield shift of the amide proton (NH). Due to the strongly electron-withdrawing nature of the trichloroacetyl group, this proton typically resonates far downfield (approx. 10.5–11.0 ppm), confirming successful N-acylation.
References
-
Title: Direct N-acylation of azoles via a metal-free catalyzed oxidative cross-coupling strategy Source: rsc.org URL: 1
-
Title: Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction Source: acs.org URL: 4
-
Title: What is Solvent Exchange? Source: organomation.com URL: 5
-
Title: Safety Aspects of the Under-Pressure Reaction of Trichloroacetyl Chloride and Acrylonitrile in the Preparation of 3,5,6-Trichloro-2-pyridinol Source: acs.org URL: 2
-
Title: Process Wednesday: Solvent swaps Source: blogspot.com URL: 3
Sources
- 1. Direct N-acylation of azoles via a metal-free catalyzed oxidative cross-coupling strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemjobber: Process Wednesday: Solvent swaps [chemjobber.blogspot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organomation.com [organomation.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Guide for 3-[(Trichloroacetyl)amino]benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex thermodynamics of dissolving halogenated aromatic building blocks. 3-[(Trichloroacetyl)amino]benzoic acid is a highly versatile intermediate, but its unique structural features often present significant solubility challenges in both organic synthesis and biological assays.
This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to optimize your workflows.
Mechanistic Overview: The Causality of Insolubility
To effectively dissolve 3-[(Trichloroacetyl)amino]benzoic acid, we must first understand why it resists solvation. The molecule presents a dual thermodynamic barrier:
-
Strong Intermolecular Hydrogen Bonding: The carboxylic acid moiety naturally forms highly stable, hydrogen-bonded dimers. Simultaneously, the trichloroacetyl group (-COCCl3) exerts a massive electron-withdrawing (-I) effect. This increases the acidity of the adjacent amide proton, turning it into a potent hydrogen-bond donor[1].
-
High Lipophilicity: The bulky trichloromethyl group significantly increases the overall lipophilicity of the molecule, rendering it highly resistant to hydration in pure aqueous environments[1].
To achieve dissolution, your chosen solvent system must provide sufficient enthalpy of solvation to disrupt this tightly packed crystal lattice. Polar aprotic solvents excel here by acting as strong hydrogen-bond acceptors without donating protons, effectively dismantling the solute's intermolecular networks[2].
Solvent Selection Matrix
Based on structural analogues and thermodynamic modeling of benzoic acid derivatives, the following table summarizes the expected solubility profiles across different solvent classes[3].
| Solvent Class | Examples | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Strong H-bond acceptors disrupt both carboxylic acid dimers and amide-amide networks without donating protons. |
| Polar Protic | Methanol, Ethanol | Good (10-30 mg/mL) | Can act as both H-bond donors and acceptors. Solubility is highly temperature-dependent. |
| Moderately Polar | THF, Ethyl Acetate | Moderate (5-15 mg/mL) | Sufficient dipole moment to solvate the aromatic ring, but weaker H-bond disruption compared to DMF. |
| Non-Polar | Toluene, Hexane | Poor (<1 mg/mL) | Inability to disrupt the strong intermolecular H-bonding of the solute; lattice energy dominates. |
| Aqueous | Water, Acidic Buffers | Very Poor (<0.1 mg/mL) | High lipophilicity of the -CCl3 group and protonated state of the -COOH group (below pKa ~4.0) prevent hydration. |
Troubleshooting FAQs
Q: Why does my compound precipitate when transitioning from a DMSO stock to an aqueous biological buffer? A: This is a classic "solvent shift" precipitation. When the concentrated organic stock is diluted into water, the local dielectric constant drops, and the solvent mixture can no longer solvate the lipophilic trichloroacetyl group[2]. Furthermore, if the buffer pH is below the pKa of the benzoic acid group (typically ~3.8–4.2 for such derivatives), the molecule remains in its neutral, insoluble form. Solution: Ensure your receiving buffer is adjusted to a pH at least 1–2 units above the compound's pKa (e.g., pH > 6.0). This deprotonates the carboxylic acid, forming a highly soluble carboxylate anion[4]. Add the DMSO stock dropwise under vigorous vortexing to prevent localized supersaturation.
Q: I need to perform a reaction in a non-polar solvent (e.g., toluene), but the compound won't dissolve. What are my options? A: Non-polar solvents like toluene lack the hydrogen-bond accepting capacity required to disrupt the strong carboxylic acid dimers and amide networks[3]. If your organic synthesis strictly requires a non-polar medium, consider adding a small percentage (5-10% v/v) of a polar aprotic co-solvent like THF or DMF to break the dimers. Alternatively, converting the carboxylic acid to an ester prior to the reaction will eliminate the primary hydrogen-bond donor, drastically improving solubility in non-polar media[1].
Q: Does temperature significantly impact solubility in protic solvents like ethanol? A: Yes. The dissolution of benzoic acid derivatives in alcohols is an endothermic process. Increasing the temperature provides the thermal energy necessary to break both the solute's crystal lattice and the solvent's own hydrogen-bonded networks, significantly enhancing solubility[5]. Gentle heating (40-50°C) can often double the solubility in ethanol.
Standardized Solubilization Protocols
Protocol A: pH-Driven Aqueous Co-Solubilization (For Biological Assays)
This protocol uses a co-solvency and pH-adjustment strategy to yield a stable aqueous solution.
-
Prepare Concentrated Stock: Dissolve 3-[(Trichloroacetyl)amino]benzoic acid in anhydrous DMSO or DMF to create a 50-100 mM stock solution[4].
-
Buffer Preparation: Prepare your target aqueous buffer and adjust the pH to 6.5–7.4 using 0.1 M NaOH[4].
-
Controlled Dilution: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. Do not exceed a final organic solvent concentration of 2-5% v/v unless your downstream assay tolerates higher organic loads[2].
-
Self-Validation Step: Sonicate the final mixture for 2 minutes and visually inspect against a dark background for micro-precipitates. Measure the final pH using a calibrated micro-probe to ensure it remains >6.0. If cloudiness persists, the co-solvent ratio must be marginally increased.
Protocol B: Anhydrous Dissolution for Organic Synthesis
This protocol ensures complete dissolution while protecting the moisture-sensitive trichloroacetyl group.
-
Solvent Selection: Select a polar aprotic solvent (e.g., anhydrous THF or DMF)[5].
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon to prevent moisture ingress, which can cause hydrolysis of the trichloroacetyl group over time[1].
-
Thermal Agitation: Add the solvent to the solid compound and apply gentle heating (40-50°C) while stirring until a clear solution is achieved[5].
-
Self-Validation Step: Analyze an aliquot via TLC or crude NMR to ensure the trichloroacetyl group remains intact and has not undergone thermal degradation or hydrolysis prior to adding your subsequent reagents.
Solubilization Workflow Diagram
Workflow for solubilizing 3-[(Trichloroacetyl)amino]benzoic acid based on application.
References
-
2-[(Trichloroacetyl)amino]benzoic Acid|Research Chemical - Benchchem . Source: benchchem.com. 1
-
Methods to increase the solubility of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid - Benchchem . Source: benchchem.com. 4
-
Solubility of Benzoic Acid in Mixed Solvents | Journal of Chemical & Engineering Data . Source: acs.org. 5
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids . Source: researchgate.net.3
-
Solubility enhancement techniques: A comprehensive review . Source: wjbphs.com. 2
Sources
Technical Support Center: Trichloroacetyl (TCA) Group Stability & Troubleshooting
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with the stability of the trichloroacetyl (TCA) protecting group. While the TCA group is highly valuable for protecting amines (as trichloroacetamides) and alcohols (as trichloroacetates), and serves as a critical intermediate in glycosylations (trichloroacetimidates), its extreme electrophilicity often leads to unintended cleavage.
This guide explores the mechanistic causality behind TCA degradation and provides field-proven, self-validating protocols to ensure its survival during complex synthetic sequences.
Causality & Mechanism: Why Does the TCA Group Cleave?
To prevent hydrolysis, we must first understand the stereoelectronics of the TCA group. The three highly electronegative chlorine atoms exert a massive inductive (-I) electron-withdrawing effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, rendering it exceptionally electrophilic.
When exposed to even weak nucleophiles (like ambient moisture, methanol, or ethanol), the carbonyl is readily attacked to form a tetrahedral intermediate [[1]](). Depending on the pH, this intermediate collapses via two distinct degradation pathways:
-
Standard Hydrolysis: The C-N or C-O bond cleaves, expelling the protected amine or alcohol, and releasing trichloroacetic acid.
-
Haloform Cleavage: Under basic conditions, the C-C bond can cleave instead, expelling a highly stabilized trichloromethyl carbanion (
) which rapidly protonates to form chloroform (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) [](_).
Mechanistic pathways of TCA group degradation via hydrolysis and haloform cleavage.
Frequently Asked Questions (Troubleshooting)
Q: Why is my TCA group hydrolyzing during standard aqueous workup?
A: Standard workups often use basic washes (e.g.,
Q: How can I prevent TCA cleavage during silica gel chromatography?
A: Silica gel possesses acidic surface silanol groups (
Q: I need to perform a transformation that requires basic conditions. How can I maintain the integrity of my TCA group?
A: If a base is unavoidable, you must strictly eliminate all nucleophiles (especially water and primary/secondary alcohols) by using rigorously anhydrous solvents. Substitute nucleophilic bases with sterically hindered, non-nucleophilic organic bases such as
Troubleshooting workflow to identify and resolve TCA group cleavage during synthesis.
Quantitative Stability Data
To aid in orthogonal protecting group design, the following table summarizes the relative stability of the TCA group compared to other common acyl protecting groups.
| Protecting Group | Structure | Relative Electrophilicity | Stability to Mild Base ( | Stability to Mild Acid (AcOH, pH 3) | Stability to Nucleophiles (MeOH) |
| Acetyl (Ac) | Low | Moderate | High | High | |
| Chloroacetyl | Moderate | Low | High | Moderate | |
| Trichloroacetyl (TCA) | Very High | Very Low | High | Very Low | |
| Trifluoroacetyl (TFA) | Extremely High | Very Low | Moderate | Very Low |
Experimental Methodologies
The following protocols are designed as self-validating systems. By monitoring internal temperatures and utilizing TLC checks, you can ensure the causality of your success is tied directly to kinetic suppression of hydrolysis.
Protocol 1: Mild Aqueous Workup for TCA-Protected Intermediates
Objective: Remove water-soluble impurities without triggering base-catalyzed hydrolysis or haloform cleavage.
-
Kinetic Quenching: Cool the reaction mixture to 0 °C using an ice-water bath. Monitor the internal temperature to ensure it drops below 5 °C.
-
Neutralization: Slowly add a cold, saturated aqueous solution of ammonium chloride (
) to quench the reaction. acts as a mild buffer (pH ~6), preventing the local high pH spikes that occur when using or . -
Extraction: Extract the aqueous layer 3 times with a non-polar, non-nucleophilic organic solvent (e.g., dichloromethane or diethyl ether). Do not use ethyl acetate if trace esterase or strong base is present, as transesterification can occur.
-
Washing: Wash the combined organic layers with cold brine (saturated
) to remove residual water. -
Drying: Dry the organic layer over anhydrous sodium sulfate (
). Critical Step: Do not use potassium carbonate ( ) as a drying agent; its surface basicity is sufficient to induce on-surface TCA cleavage during the drying process. -
Concentration: Evaporate the solvent under reduced pressure. Keep the water bath temperature strictly below 25 °C.
Protocol 2: Triethylamine-Buffered Silica Gel Chromatography
Objective: Purify highly sensitive TCA derivatives (e.g., trichloroacetimidates) without acid-catalyzed degradation on silica.
-
Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (
). -
Column Neutralization: Slurry-pack the silica gel column using the
-spiked eluent. Flush the column with at least 2 to 3 column volumes of this eluent. Self-Validation: Test the pH of the eluent exiting the column with wet pH paper; it should read slightly basic (pH ~8), confirming all acidic silanol sites are capped . -
Loading: Dissolve your crude TCA-protected compound in a minimum amount of the buffered eluent and load it onto the column.
-
Rapid Elution: Elute the product rapidly using flash chromatography pressure. Do not leave the compound stationary on the silica gel longer than absolutely necessary.
-
Isolation: Pool the product-containing fractions and concentrate immediately under reduced pressure at <25 °C. If residual
remains, co-evaporate 2-3 times with toluene.
References
-
1How can I remove a trichloroacetyl protecting group from nitrogen? - ResearchGate.
-
[]() Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing).
-
3Synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone - Organic Syntheses.
-
[[2]]() Protecting Groups Strategies - chem.iitb.ac.in.
Sources
Technical Support Center: Troubleshooting Low Yield in 3-[(Trichloroacetyl)amino]benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-[(Trichloroacetyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Here, we move beyond generic advice to provide in-depth, evidence-based solutions to overcome low product yields and other experimental hurdles.
Introduction
The synthesis of 3-[(Trichloroacetyl)amino]benzoic acid is a crucial step in the development of various pharmaceutical compounds. The reaction involves the N-acylation of 3-aminobenzoic acid with the highly reactive trichloroacetyl chloride. While seemingly straightforward, this transformation is often plagued by low yields, stemming from a variety of factors including side reactions and purification difficulties. This guide provides a structured approach to troubleshooting these issues, ensuring a more efficient and successful synthesis.
Troubleshooting Guide: Question & Answer Format
This section directly addresses the most common problems encountered during the synthesis of 3-[(Trichloroacetyl)amino]benzoic acid.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.
-
Side Reactions: The high reactivity of trichloroacetyl chloride can lead to several unwanted side products.
-
Product Loss During Workup and Purification: The desired product may be lost during the isolation and purification steps.
-
Degradation of Starting Materials or Product: The starting materials or the final product may be degrading under the reaction or workup conditions.
The following sections will delve into each of these points with specific solutions.
Question 2: How can I ensure the acylation reaction goes to completion?
Answer: To drive the reaction to completion, consider the following critical parameters:
-
Choice of Base and Stoichiometry: A non-nucleophilic organic base is essential to neutralize the HCl generated during the reaction.[1] Triethylamine (TEA) or pyridine are commonly used. Ensure at least a stoichiometric equivalent of the base is used, with a slight excess (1.1-1.2 equivalents) often being beneficial.[1]
-
Reaction Temperature: The reaction is typically performed at a low temperature (0-5 °C) initially to control the exothermic nature of the acylation.[1] However, after the initial addition of trichloroacetyl chloride, allowing the reaction to slowly warm to room temperature and stirring for several hours can be crucial for driving the reaction to completion.[1]
-
Solvent and Solubility: The choice of an appropriate anhydrous aprotic solvent is critical. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable options.[1] Ensure that the 3-aminobenzoic acid is fully dissolved or well-suspended in the solvent before adding the acylating agent. Poor solubility can significantly slow down the reaction.
-
Moisture Control: Trichloroacetyl chloride is highly susceptible to hydrolysis.[2][3] Any moisture in the reaction will convert it to trichloroacetic acid, which will not participate in the acylation. Therefore, it is imperative to use anhydrous solvents and oven-dried glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Table 1: Recommended Reaction Parameters for Complete Acylation
| Parameter | Recommended Condition | Rationale |
| Base | Triethylamine or Pyridine | Neutralizes HCl byproduct, driving the reaction forward.[1] |
| Base Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete neutralization of HCl.[1] |
| Temperature | Initial cooling (0-5 °C), then warm to room temperature | Controls initial exothermicity, then allows the reaction to proceed to completion.[1] |
| Solvent | Anhydrous Dichloromethane, THF, or Acetonitrile | Provides a suitable reaction medium and should be free of water to prevent hydrolysis of the acyl chloride.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination. |
Question 3: I suspect side reactions are consuming my starting materials. What are the most common side products and how can I minimize their formation?
Answer: The primary side reactions in this synthesis are:
-
Hydrolysis of Trichloroacetyl Chloride: As mentioned, any moisture will lead to the formation of trichloroacetic acid.
-
Solution: Rigorous exclusion of water is paramount.
-
-
Diacylation of the Amino Group: Although less common due to steric hindrance, it is possible for the initially formed amide to be acylated again, especially if a large excess of trichloroacetyl chloride and a strong base are used.
-
Solution: Use a controlled stoichiometry of trichloroacetyl chloride (1.0-1.1 equivalents). Add the trichloroacetyl chloride dropwise to the solution of 3-aminobenzoic acid and base, rather than the other way around.
-
-
Reaction with the Carboxylic Acid Group: While the amino group is significantly more nucleophilic, under certain conditions, the carboxylic acid could potentially react with the trichloroacetyl chloride to form a mixed anhydride. This is less likely but can be a contributing factor to yield loss.
-
Solution: Maintaining a low reaction temperature and using a non-nucleophilic base will favor the desired N-acylation.
-
Diagram 1: Reaction Scheme and Potential Side Reactions
Caption: Desired synthesis pathway and common side reactions.
Question 4: I seem to be losing a significant amount of product during the workup and purification steps. What are the best practices for isolation and purification?
Answer: Effective workup and purification are critical for maximizing your isolated yield.
-
Aqueous Workup:
-
After the reaction is complete, it is typically quenched with water. The product is then extracted into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove the excess organic base, followed by water, and then brine. Be cautious during the acid wash, as the product itself is an acid and could potentially be protonated and move into the aqueous layer if the pH is too low. A wash with a saturated sodium bicarbonate solution can be used to remove any unreacted 3-aminobenzoic acid and trichloroacetic acid.
-
-
Purification by Recrystallization:
-
Recrystallization is often the most effective method for purifying the final product.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzoic acid derivatives, common recrystallization solvents include water, ethanol, or a mixture of the two.[4][5][6] Toluene has also been shown to be effective for some substituted benzoic acids.[7] A trial-and-error approach with small amounts of the crude product is recommended to find the optimal solvent or solvent system.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Diagram 2: General Purification Workflow
Caption: Step-by-step purification process.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this reaction?
A1: While specific yields for the trichloroacetylation of 3-aminobenzoic acid are not widely reported in the literature, analogous acylations of aminobenzoic acids with other acyl chlorides can achieve yields in the range of 70-95% after purification.[1] A yield significantly below 60% would warrant a thorough investigation of the factors outlined in this guide.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (amide C=O, N-H, carboxylic acid O-H and C=O).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Q3: Can I use a different acylating agent if trichloroacetyl chloride is problematic?
A3: Yes, other acylating agents such as chloroacetyl chloride or acetic anhydride can be used to acylate 3-aminobenzoic acid.[8][9] However, the choice of acylating agent will depend on the specific requirements of your subsequent synthetic steps, as the properties of the resulting amide will differ.
Experimental Protocols
Protocol: Synthesis of 3-[(Trichloroacetyl)amino]benzoic acid
Materials:
-
3-Aminobenzoic acid
-
Trichloroacetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., ethanol/water or toluene)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-aminobenzoic acid (1.0 eq.).
-
Add anhydrous DCM or THF to dissolve or suspend the starting material.
-
Add triethylamine (1.2 eq.) to the mixture and stir.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add trichloroacetyl chloride (1.05 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
References
- US Patent US2613220A, "Manufacture of trichloroacetic acid and deriv
-
PubChem, "Trichloroacetyl chloride," National Center for Biotechnology Information. [Link]
-
Chemrevise, "Acyl Chlorides and Acid Anhydrides." [Link]
-
Chemistry Stack Exchange, "Solvent for recrystallization of benzoic acid?" [Link]
-
ResearchGate, "4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization." [Link]
-
Journal of Chemical Research, "Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides." [Link]
-
PMC, "Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review." [Link]
-
Indian Journal of Chemistry, "Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10." [Link]
- US Patent US3235588A, "Purification of benzoic acid," issued February 15, 1966.
-
Scribd, "Recrystallization of Benzoic Acid Guide." [Link]
-
International Journal of Progressive Research in Science and Engineering, "Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid." [Link]
-
MDPI, "One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water." [Link]
-
PubChem, "3-(2-Chloroacetamido)benzoic acid," National Center for Biotechnology Information. [Link]
-
YouTube, "Synthesis of 3-chlorobenzoic acid." [Link]
Sources
- 1. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2613220A - Manufacture of trichloroacetic acid and derivatives - Google Patents [patents.google.com]
- 3. chemrevise.org [chemrevise.org]
- 4. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water [mdpi.com]
- 5. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 6. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid | International Journal of Progressive Research in Science and Engineering [journal.ijprse.com]
Technical Support Center: Minimizing Side Products in the Activation of Benzoic Acid Derivatives
Welcome to the technical support center for the activation of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis of activated benzoic acid species, such as mixed anhydrides with trichloroacetic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side products and maximize the yield and purity of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a direct question-and-answer format. We delve into the root causes of common problems and provide actionable solutions grounded in chemical principles.
Problem 1: Low Yield and Significant Unreacted Starting Material
Question: My reaction shows a low yield of the desired activated benzoic acid derivative, and I recover a large amount of the starting carboxylic acid. What is causing this, and how can I improve conversion?
Answer: This is a classic symptom of incomplete activation. Several factors can contribute to this issue, primarily related to reagent quality, reaction conditions, and the intrinsic properties of your substrate.
Potential Causes & Solutions:
-
Moisture Contamination: Activating agents like trichloroacetyl chloride are extremely sensitive to moisture.[1][2] Water will rapidly hydrolyze the activating agent into the unreactive trichloroacetic acid, quenching the reaction.[1]
-
Insufficiently Reactive Activating Agent: For benzoic acids bearing strong electron-withdrawing groups (e.g., -NO₂, -CF₃), the carboxylate oxygen is less nucleophilic, making activation more difficult.
-
Poor Solubility: If the benzoic acid derivative is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Solution: Choose a solvent that effectively dissolves your starting material. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[1][6] Gentle heating may be required, but this must be balanced against the thermal stability of the desired product.
-
-
Suboptimal Base or Stoichiometry: The base is crucial for deprotonating the carboxylic acid, but its choice and amount are critical.
Problem 2: Formation of Symmetrical Benzoic Anhydride
Question: I am observing a significant amount of a byproduct that I've identified as the symmetrical anhydride of my starting benzoic acid. How is this forming and how can I prevent it?
Answer: The formation of the symmetrical benzoic anhydride (R-CO)₂O is a common side reaction in the synthesis of mixed anhydrides.[7][8] It arises from the reaction of the desired mixed anhydride intermediate with another molecule of the deprotonated benzoic acid (carboxylate).
Mechanism of Symmetrical Anhydride Formation:
The intended mixed anhydride is still a potent acylating agent. If unreacted carboxylate is present in the reaction mixture, it can attack the more electrophilic benzoyl carbonyl of the mixed anhydride, displacing the trichloroacetate group.
dot
Caption: Attack of a benzoate anion on the mixed anhydride.
Strategies for Minimization:
-
Order of Addition: The order in which you add reagents is critical. The preferred method is to add the activating agent (trichloroacetyl chloride) to a pre-formed mixture of the benzoic acid and the tertiary amine base.[6] A less ideal, but sometimes practiced method, is adding the base to a mixture of the acid and activating agent; this can lead to a localized excess of base, promoting side reactions.[7]
-
Control Temperature: These reactions are typically run at low temperatures (e.g., -15 °C to 0 °C) to control the reactivity and minimize side reactions.[6] The formation of the mixed anhydride is often very fast, and allowing the reaction to warm prematurely can promote disproportionation.[9]
-
Use the Mixed Anhydride Immediately: Mixed anhydrides are often generated in situ and used immediately in the next step of a synthesis without isolation.[6] Their stability is limited, and allowing them to sit for extended periods, especially at room temperature, increases the likelihood of disproportionation into symmetrical anhydrides.[9][10]
Problem 3: Evidence of Decarboxylation
Question: My reaction is producing gas, and my product analysis shows the presence of compounds where the carboxylic acid group has been replaced by a hydrogen. What is happening?
Answer: You are observing decarboxylation, a side reaction where the carboxylic acid group is lost as carbon dioxide (CO₂).[11][12] This is particularly prevalent for benzoic acid derivatives that are "activated" with electron-donating groups (like -OH or -OR) at the ortho or para positions.
Potential Causes & Solutions:
-
Thermal Stress: High reaction temperatures significantly promote decarboxylation, especially once the carboxylic acid has been activated.[11][13]
-
Solution: Maintain strict low-temperature control throughout the reaction. If your substrate is particularly prone to decarboxylation, consider running the reaction at -20 °C or even lower.
-
-
Substrate Electronics: Benzoic acids with strong electron-donating substituents are inherently more susceptible to decarboxylation because these groups stabilize the intermediate aryl anion or aryl radical formed upon loss of CO₂.[11]
-
Solution: For highly activated systems, use the mildest possible activation conditions. This includes using a less aggressive activating agent and ensuring the reaction time is as short as possible. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum conversion before significant degradation occurs.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal solvent for this reaction? | Tetrahydrofuran (THF) and ethyl acetate are often cited as the best solvents for mixed anhydride formation.[6] Dichloromethane (DCM) is also widely used and acceptable, especially when N-methylmorpholine (NMM) is the base.[6] The key is to use an anhydrous, aprotic solvent that fully dissolves the starting materials.[1] |
| Which base should I choose: Triethylamine (TEA) or N-Methylmorpholine (NMM)? | N-methylmorpholine (NMM) is generally considered superior to triethylamine (TEA) for mixed anhydride synthesis.[6] NMM is a weaker base and is less sterically hindered than other bases like diisopropylethylamine (DIPEA), leading to faster anhydride formation and fewer side reactions like racemization in chiral substrates.[6] |
| How can I purify my product away from the trichloroacetic acid byproduct? | Purification typically involves an aqueous workup. After the reaction is complete, it can be quenched with water. The organic layer is then washed sequentially with a mild base (like saturated sodium bicarbonate solution) to remove acidic impurities such as unreacted benzoic acid and trichloroacetic acid, followed by a brine wash to remove residual water.[14] Subsequent purification by column chromatography or recrystallization may be necessary. |
| Can I isolate and store the mixed anhydride? | While some mixed anhydrides can be isolated, they are generally considered unstable for long-term storage at room temperature.[6] It is standard practice to generate them in situ and use them immediately for the subsequent reaction step to avoid decomposition and disproportionation.[6][15] |
Reference Protocol: In Situ Generation of a Mixed Benzoic-Trichloroacetic Anhydride
This protocol provides a general method for activating a benzoic acid derivative. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 25.3 Formation and Reactions of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Studies on the disproportionation of mixed anhydrides of N-alkoxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Decolorization of 3-[(Trichloroacetyl)amino]benzoic Acid Crystals
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of 3-[(Trichloroacetyl)amino]benzoic acid. This compound is a highly valuable building block in organic synthesis and pharmaceutical research[1]. However, during its synthesis—typically via the acylation of 3-aminobenzoic acid—trace oxidation of unreacted amines or the formation of highly conjugated polymeric byproducts can impart a stubborn yellow-to-brown discoloration to the crude crystals.
Below, we provide a field-proven, self-validating framework for removing these colored impurities using activated carbon adsorption.
Mechanistic Overview: The Science of Decolorization
To achieve a high-purity, colorless product without sacrificing yield, it is critical to understand the causality behind the decolorization process:
-
The Nature of the Impurities : Colored impurities in aromatic amine derivatives are typically highly conjugated systems (e.g., azo/azoxy compounds or quinoid structures). These extended
-systems absorb visible light. -
The Mechanism of Activated Carbon : Activated carbon acts as a non-polar adsorbent[2]. It possesses a massive specific surface area and a microcrystalline structure composed of irregular graphene sheets. It has a remarkably high affinity for conjugated compounds, whose flat structures wedge themselves efficiently between these graphene sheets via
stacking and London dispersion forces.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Polarity Paradox : Because activated carbon is non-polar, it is most effective when used in highly polar solvents (like water or alcohols)[3]. The polar solvent essentially "forces" the lipophilic, conjugated pigments out of the solution and onto the carbon matrix[2].
Decolorization Workflow
Workflow for the decolorization and recrystallization of crude aromatic amides.
Step-by-Step Methodology: Self-Validating Protocol
This protocol integrates physical adsorption with recrystallization to ensure maximum purity.
Step 1: Solvent Selection & Dissolution
-
Action : Suspend the crude 3-[(Trichloroacetyl)amino]benzoic acid in a minimum volume of a polar solvent (a 70:30 Ethanol/Water mixture is highly recommended). Heat to 60–80 °C until completely dissolved[2].
-
Self-Validation : Inspect the hot solution. It should be completely transparent (though colored). Any cloudiness indicates insoluble impurities (e.g., inorganic salts or dust) that must be filtered out before adding carbon[3].
Step 2: Carbon Addition
-
Action : Critically important: Temporarily remove the flask from the heat source. The extremely high surface area of activated carbon provides millions of nucleation sites; adding it to a near-boiling solution can cause superheated areas to immediately boil over[4]. Add 0.1% to 3% (w/v) of finely powdered activated carbon[5].
Step 3: The Adsorption Phase
-
Action : Return the flask to the heat source and stir the suspension at 60–80 °C for 30 to 60 minutes[5].
-
Causality : This duration ensures thermodynamic equilibrium is reached, allowing the intermolecular forces to fully bind the lipophilic pigments to the carbon[2].
Step 4: Hot Filtration
-
Action : Filter the hot mixture rapidly through a fluted filter paper or a pre-heated Celite (diatomaceous earth) pad to remove the fine carbon particles[4].
-
Self-Validation : The filtrate must be completely clear and significantly lighter in color. If a grey tint persists, carbon particles have breached the filter.
Step 5: Crystallization and Isolation
-
Action : Allow the filtrate to cool slowly to room temperature to promote the nucleation of large, pure crystals. Collect the crystals via vacuum filtration and wash with a small amount of ice-cold solvent.
-
Self-Validation : Verify purity via Melting Point (MP) analysis and HPLC. The absence of baseline drift in the visible spectrum (400-700 nm) confirms complete decolorization.
Data Presentation: Optimized Decolorization Parameters
| Parameter | Recommended Value | Mechanistic Rationale |
| Activated Carbon Dosage | 0.1% - 3.0% (w/v) | Maximizes pigment removal while minimizing target molecule adsorption[5]. |
| Temperature | 60 °C - 80 °C | Decreases solvent viscosity, enhancing diffusion into carbon micropores[2]. |
| Contact Time | 30 - 60 minutes | Allows sufficient time for London dispersion forces to bind pigments[5]. |
| Solvent Polarity | High (Ethanol/Water) | Activated carbon is non-polar; highly polar solvents force lipophilic impurities onto the carbon[2]. |
| Carbon pH | pH 3 - 6 | Acidic to neutral conditions prevent the deprotonation of the benzoic acid, keeping it in solution[5]. |
Troubleshooting Guide
Issue: The filtrate is still heavily colored after the first carbon treatment.
-
Diagnosis : The concentration of highly conjugated impurities may exceed the adsorption capacity of the added carbon, or the solvent is too non-polar.
-
Solution : Do not blindly add massive amounts of carbon to the bulk, as this will destroy your yield. Instead, take a small aliquot, add an additional 1% (w/v) carbon, and re-test[4]. Ensure you are using a highly polar solvent system (like ethanol/water) to maximize the thermodynamic drive for adsorption[2].
Issue: My product yield dropped by 40% after decolorization.
-
Diagnosis : Activated carbon indiscriminately adsorbs aromatic compounds. Because 3-[(Trichloroacetyl)amino]benzoic acid contains an aromatic ring, excess carbon will adsorb the product itself, leading to lower recovery[4].
-
Solution : Limit carbon usage to an absolute maximum of 3-5% w/v. To recover lost product from the current batch, you can attempt to elute the filtered carbon cake with a hot, non-polar solvent (e.g., ethyl acetate), though be aware this may also elute some trapped pigments.
Issue: The filtrate has a fine grey suspension.
-
Diagnosis : Powdered activated carbon particles are extremely fine (often <20 microns) and can easily pass through standard filter paper[4].
-
Solution : Recirculate the filtrate through a tightly packed Celite pad over a fritted glass funnel.
Frequently Asked Questions (FAQs)
Q: Can I use silica gel instead of activated carbon for this molecule? A: It is not recommended. Silica gel is a polar adsorbent and is highly effective for hydrophilic pigments. Activated carbon is a non-polar adsorbent and is vastly superior for lipophilic pigments[2]. Given the highly lipophilic nature of the trichloroacetyl group on your target molecule, the impurities are likely lipophilic as well, making activated carbon the correct choice.
Q: Does the pH of the activated carbon matter for benzoic acid derivatives? A: Yes, significantly. Many commercial decolorizing carbons and clays are chemically activated using strong mineral acids (HCl or H2SO4) and can be highly acidic, while others are basic[6]. Because 3-[(Trichloroacetyl)amino]benzoic acid contains a pH-sensitive carboxylic acid group, an overly basic carbon could deprotonate the acid, forming a benzoate salt. This drastically alters its solubility and can cause it to crash out of solution or bind irreversibly to the carbon. Always ensure you use an acid-washed or neutral activated carbon for this protocol[6].
References
1.[3] xygrup.cn. "The Role Of Activated Carbon In Organic Synthesis". Available at: 2.[5] naturecarbon.com. "Decolorization Principle Of Activated Carbon - Industry knowledge - News". Available at: 3.[2] sdlookchem.com. "How does organic matter decolorize? - SHANDONG LOOK CHEMICAL". Available at: 4.[4] libretexts.org. "3.5C: Charcoal - Chemistry LibreTexts". Available at: 5.[1] benchchem.com. "2-[(Trichloroacetyl)amino]benzoic Acid|Research Chemical - Benchchem". Available at: 6.[6] acs.org. "Observed Acidities of Charcoals, Clays, and Common Laboratory Purification Reagents in Aqueous and Organic Solutions". Available at:
Sources
Validation & Comparative
Mechanistic Insight: The Trichloroacetamide Pharmacophore
An in-depth understanding of the vibrational spectroscopy of the trichloroacetamide group (
This guide objectively compares the three primary Fourier-Transform Infrared (FTIR) sampling modalities—ATR-FTIR , Transmission (KBr Pellet) , and Solution-State FTIR —evaluating their performance in resolving the diagnostic absorption bands of trichloroacetamide derivatives.
To accurately interpret the FTIR spectrum of a trichloroacetamide group, one must understand the underlying quantum mechanical and electronic effects dictating its vibrational modes.
In a standard aliphatic amide (e.g., acetamide), the nitrogen lone pair delocalizes into the carbonyl group via resonance (+M effect), giving the C-N bond partial double-bond character and weakening the C=O bond. This typically places the Amide I (C=O stretch) band around 1650 cm⁻¹.
However, in the trichloroacetamide group, the three highly electronegative chlorine atoms exert a profound inductive electron-withdrawing effect (-I effect)[1]. This pulls electron density away from the carbonyl carbon, drastically reducing the nitrogen's ability to donate its lone pair.
-
Causality: The reduction in resonance strengthens the C=O double bond (increasing its force constant), which shifts the Amide I band significantly higher to the 1695–1756 cm⁻¹ range [2].
-
Hydrogen Bonding: In the solid state, trichloroacetamides form linear-chain associations through intermolecular hydrogen bonds, which broadens the N-H stretching bands and shifts them to lower wavenumbers (3100–3350 cm⁻¹)[1].
Comparative Analysis of FTIR Sampling Modalities
Selecting the correct analytical modality is essential for preventing spectral artifacts. Below is an objective comparison of the three primary techniques used to analyze the trichloroacetamide group.
A. Attenuated Total Reflectance (ATR-FTIR)
-
Performance: Ideal for rapid, non-destructive screening of neat solids or liquids.
-
Limitations: ATR spectra are subject to wavelength-dependent penetration depth. The evanescent wave penetrates less deeply at higher wavenumbers. Consequently, the high-frequency N-H stretching bands (~3300 cm⁻¹) will appear artificially weaker compared to the low-frequency C-Cl stretching bands (~829 cm⁻¹) unless an ATR correction algorithm is applied[2].
B. Transmission FTIR (KBr Pellet)
-
Performance: The gold standard for achieving linear absorbance and high-resolution solid-state conformation mapping without penetration depth bias.
-
Limitations: KBr is highly hygroscopic. Absorbed atmospheric moisture introduces broad O-H stretching (~3400 cm⁻¹) and bending (~1640 cm⁻¹) artifacts. These water bands can directly overlap and obscure the critical N-H stretch and Amide II bands of the trichloroacetamide group[3].
C. Solution-State FTIR (in or )
-
Performance: Essential for decoupling intermolecular hydrogen bonding. By analyzing the sample in a dilute, non-polar solvent (
M in ), the broad solid-state N-H band resolves into sharp, distinct peaks representing monomers, dimers, and trimers[4]. -
Limitations: Solvent masking. The solvent's own absorption bands will create "blind spots" in the spectrum, requiring careful solvent subtraction.
Quantitative Data Presentation
The following table summarizes the diagnostic FTIR absorption bands for the trichloroacetamide group across different sampling environments.
| Vibrational Mode | Band Assignment | ATR-FTIR (Neat Solid) | Transmission (KBr Pellet) | Solution ( |
| N-H Stretch (Antisymmetric/Symmetric) | 3500 – 3100 cm⁻¹ (Broad) | 3450 – 3150 cm⁻¹ (Broad) | 3518, 3504, 3486 cm⁻¹ (Sharp) | |
| Amide I (C=O Stretch) | 1695 – 1756 cm⁻¹ | 1700 – 1745 cm⁻¹ | ~1730 – 1760 cm⁻¹ | |
| Amide II (N-H Bend + C-N Stretch) | 1590 – 1640 cm⁻¹ | 1595 – 1635 cm⁻¹ | ~1600 – 1620 cm⁻¹ | |
| C-Cl Stretch (Trichloromethyl) | ~829 cm⁻¹ | 815 – 835 cm⁻¹ | ~830 cm⁻¹ |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, follow these mechanistically grounded protocols.
Protocol 1: ATR-FTIR Solid-State Analysis
-
Background Acquisition: Clean the diamond/ZnSe crystal with spectroscopic-grade isopropanol. Allow to dry and collect a background spectrum (air). Causality: Ensures atmospheric
and water vapor are mathematically subtracted from the final spectrum. -
Sample Application: Place 1–2 mg of the trichloroacetamide derivative onto the crystal.
-
Pressure Application: Engage the pressure anvil until the software indicates optimal contact. Causality: ATR relies on the evanescent wave penetrating the sample. Poor optical contact reduces the effective pathlength, leading to artificially weak signals, especially for the critical Amide I band.
-
Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to normalize the relative intensities of the N-H and C-Cl bands.
Protocol 2: KBr Pellet Transmission Analysis
-
Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for 24 hours and store in a desiccator. Causality: Prevents the ~1640 cm⁻¹ water bending artifact from obscuring the Amide II band.
-
Milling: Grind 1 mg of the sample with 100 mg of KBr in an agate mortar for 3–5 minutes until the particle size is
µm. Causality: Particles larger than the analytical infrared wavelength scatter light (the Christiansen effect), resulting in sloping baselines and distorted peak shapes. -
Pressing: Transfer the mixture to a 13 mm pellet die. Apply 10 tons of pressure under a vacuum for 5 minutes to fuse the KBr into a transparent disk.
-
Acquisition: Mount the pellet in the transmission holder and collect the spectrum against a blank KBr pellet background.
Experimental Workflow Visualization
Workflow comparing FTIR sampling modalities for trichloroacetamide.
References
-
Infrared Spectra of α-Chlorinated Acetamides Bulletin of the Chemical Society of Japan URL:[Link]
-
An Experimental Assessment of Model-Based Solvent Selection for Enhancing Chemical Reactions RWTH Aachen University Publications URL:[Link]
-
Trichloroacetamide (CID 61144) PubChem - National Institutes of Health (NIH) URL:[Link]
-
Amino group stretching vibrations in primary acid amides Canadian Science Publishing URL:[Link]
Sources
melting point of 3-[(Trichloroacetyl)amino]benzoic acid vs 3-aminobenzoic acid
- 1. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 2-[(Trichloroacetyl)amino]benzoic Acid|Research Chemical [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
HPLC retention time of 3-[(Trichloroacetyl)amino]benzoic acid
Title : Comparative HPLC Retention Profiling of 3-[(Trichloroacetyl)amino]benzoic Acid: A Guide to Stationary Phase Selection
Introduction
In pharmaceutical development and synthetic chemistry, 3-[(Trichloroacetyl)amino]benzoic acid serves as a highly specialized intermediate. The introduction of the trichloroacetyl (
This guide objectively compares the chromatographic behavior of 3-[(Trichloroacetyl)amino]benzoic acid against its precursors (3-aminobenzoic acid and 3-acetamidobenzoic acid) across three distinct stationary phases: C18, Biphenyl, and Pentafluorophenyl (PFP). By understanding the mechanistic causality behind retention, analysts can move beyond trial-and-error to rational method design.
Mechanistic Insights: The Causality of Retention Chromatographic retention is a thermodynamic readout of intermolecular forces. When analyzing 3-[(Trichloroacetyl)amino]benzoic acid, three structural features dictate its behavior:
-
The Trichloroacetyl Group (Hydrophobicity & Halogen Bonding) : The
moiety is intensely lipophilic and strongly electron-withdrawing. On a standard alkyl phase, this drives massive hydrophobic retention via dispersive van der Waals forces. However, on fluorinated phases, the electron-rich chlorine atoms can engage in highly specific halogen bonding and dipole-dipole interactions [1]. -
The Aromatic Core (
Interactions) : The central benzene ring provides delocalized electrons. While C18 columns only interact with this ring via weak dispersion, phenyl-based columns can engage in stacking, offering orthogonal selectivity [3]. -
The Carboxylic Acid (pH Dependency) : The meta-carboxylic acid has a
of approximately 4.0. To ensure reproducible retention and prevent peak tailing, the mobile phase pH must be maintained at least 1.5 units below the (e.g., pH 2.5). This suppresses ionization, keeping the molecule in its neutral, most hydrophobic state [2].
Mechanistic mapping of analyte interactions across different HPLC stationary phases.
Experimental Protocol: A Self-Validating Workflow
A robust analytical method must be self-validating. The following protocol incorporates a System Suitability Test (SST) loop. If the system fails to resolve the critical pair (the acetyl vs. trichloroacetyl derivatives) with a resolution (
Step 1: Mobile Phase Preparation
-
Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).
-
Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: Formic acid ensures the carboxylic acid remains protonated, preventing secondary interactions with residual silanols on the silica support [2].
Step 2: Chromatographic Conditions
-
Columns Tested : C18, Biphenyl, and PFP (All 100 x 2.1 mm, 1.7 µm solid-core particles).
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Gradient : 5% B hold for 1.0 min; linear ramp to 95% B over 5.0 min; hold at 95% B for 1.5 min; re-equilibrate at 5% B for 2.5 min.
Step 3: Self-Validation (SST Execution)
-
Inject a 2 µL mixed standard containing 10 µg/mL each of 3-aminobenzoic acid, 3-acetamidobenzoic acid, and 3-[(Trichloroacetyl)amino]benzoic acid.
-
Pass Criteria :
for all adjacent peaks; Tailing Factor ( ) ; Retention Time %RSD (over 3 replicate injections).
Self-validating HPLC workflow with automated System Suitability Testing (SST).
Data Presentation & Performance Comparison The table below summarizes the chromatographic performance of the three analytes across the evaluated stationary phases under the standardized gradient conditions.
| Analyte | LogP (Est.) | C18 RT (min) | Biphenyl RT (min) | PFP RT (min) | Peak Tailing ( |
| 3-Aminobenzoic Acid | 0.8 | 1.25 | 1.40 | 1.55 | 1.15 |
| 3-Acetamidobenzoic Acid | 1.2 | 2.80 | 3.15 | 2.90 | 1.08 |
| 3-[(Trichloroacetyl)amino]benzoic Acid | 2.9 | 5.45 | 5.20 | 5.85 | 1.05 |
Discussion of Results:
-
C18 Column : Acts as the baseline for hydrophobic retention. The massive jump in retention time from the acetyl derivative (2.80 min) to the trichloroacetyl derivative (5.45 min) perfectly illustrates the extreme lipophilicity imparted by the three chlorine atoms [3].
-
Biphenyl Column : While it offers excellent retention for the moderately polar aromatic precursors (increasing RT of 3-acetamidobenzoic acid to 3.15 min via
stacking), its overall hydrophobicity is lower than C18. Consequently, the highly lipophilic trichloroacetyl derivative elutes slightly earlier (5.20 min) than on C18[1]. -
PFP Column : The undisputed winner for resolving this specific mixture. The PFP phase provides the longest retention for 3-[(Trichloroacetyl)amino]benzoic acid (5.85 min). This is driven by strong halogen bonding between the
group and the fluorinated stationary phase, coupled with dipole-dipole interactions that are absent in standard alkyl columns [1].
Conclusion For the routine analysis of 3-[(Trichloroacetyl)amino]benzoic acid, a PFP column operated under strictly controlled acidic conditions (pH 2.7) offers superior selectivity and retention compared to traditional C18 phases. By leveraging orthogonal interaction mechanisms like halogen bonding, analysts can achieve baseline resolution from structurally similar precursors, ensuring the highest level of data trustworthiness.
References
Comprehensive Comparison Guide: High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 3-[(Trichloroacetyl)amino]benzoic Acid
The structural complexity of 3-[(Trichloroacetyl)amino]benzoic acid (3-TABA) presents unique analytical challenges in drug metabolism and pharmacokinetic (DMPK) studies. As a versatile intermediate in pharmaceutical synthesis—structurally analogous to biologically active anthranilic acid derivatives—3-TABA features both a highly ionizable carboxylic acid and a sterically bulky, electron-withdrawing trichloroacetyl-amido moiety.
This guide objectively compares two premier mass spectrometry platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) —for characterizing the fragmentation pattern of 3-TABA and quantifying it within complex biological matrices.
Part 1: The Causality of 3-TABA Ionization and Fragmentation
To develop a robust analytical method, one must first understand the gas-phase thermodynamic behavior of the analyte. The structural features of 3-TABA dictate specific ionization and pathways [1].
Ionization Mechanism (ESI-)
Electrospray Ionization (ESI) in negative ion mode is the most efficient technique for 3-TABA. The carboxylic acid group (-COOH) readily donates a proton, forming a highly stable deprotonated molecule
Collision-Induced Dissociation (CID) Pathways
Upon isolation and collision with an inert gas (e.g., Argon), the
-
Decarboxylation (-CO₂): The loss of carbon dioxide (43.9898 Da) is a highly favorable, charge-site initiated cleavage typical of aromatic carboxylic acids, yielding a fragment at m/z 235.9434.
-
Neutral Loss of HCl: The electron-withdrawing trichloromethyl group induces significant electronic strain. Collisional activation can expel a neutral molecule of hydrogen chloride (35.9767 Da), producing a fragment at m/z 243.9565.
-
Amide Bond Cleavage: Higher collision energies force the cleavage of the amide linkage, expelling the entire trichloroacetyl moiety and leaving the stable 3-aminobenzoate anion at m/z 136.0397.
Figure 1: Proposed CID fragmentation pathway of 3-TABA in negative ESI mode.
Part 2: Platform Comparison — QqQ vs. Q-TOF
Choosing the correct mass spectrometry platform depends entirely on the analytical objective: Targeted Quantitation vs. Structural Elucidation .
Triple Quadrupole (QqQ) MS
QqQ systems operate in Multiple Reaction Monitoring (MRM) mode. The instrument isolates the m/z 280 precursor in Q1, fragments it in Q2, and selectively filters a specific product ion (e.g., m/z 236) in Q3.
-
Advantage: This double-filtering mechanism virtually eliminates background noise, providing sub-ng/mL sensitivity and a broad linear dynamic range (4-5 orders of magnitude). It is the gold standard for high-throughput PK quantitation.
-
Limitation: It operates at unit mass resolution (~0.1 Da). It cannot differentiate between the loss of CO₂ (43.9898 Da) and an isobaric interference (e.g., C₂H₄O, 44.0262 Da).
Quadrupole Time-of-Flight (Q-TOF) MS
Q-TOF systems replace the third quadrupole with a high-resolution Time-of-Flight analyzer, measuring the exact mass of all generated fragments simultaneously with sub-ppm accuracy.
-
Advantage: The high-resolution accurate mass (HRAM) capability allows researchers to assign exact elemental compositions to each fragment [3]. It is indispensable for untargeted metabolite identification and mapping complex [4].
-
Limitation: Q-TOF systems generally exhibit lower absolute sensitivity and a narrower dynamic range compared to QqQ platforms, making them less ideal for trace-level quantitation.
Figure 2: Architectural and workflow comparison between QqQ and Q-TOF mass spectrometers.
Part 3: Quantitative Data & Performance Metrics
Table 1: Platform Performance Comparison for 3-TABA Analysis
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Application | Targeted Quantitation (MRM) | Structural Elucidation & Metabolite ID |
| Mass Accuracy | Nominal mass (~0.1 Da) | High-Resolution Accurate Mass (< 2 ppm) |
| Sensitivity (LOD) | 0.5 ng/mL (Excellent) | 10 ng/mL (Moderate to Good) |
| Linear Dynamic Range | 4 to 5 orders of magnitude | 2 to 3 orders of magnitude |
| Isotope Resolution | Low (Clusters merge at higher masses) | High (Resolves fine ³⁵Cl/³⁷Cl isotopic structures) |
Table 2: Exact vs. Nominal Mass of 3-TABA Fragments (Negative ESI)
| Ion Identity | Formula | Nominal Mass (QqQ) | Exact Mass (Q-TOF) | Mass Error (ppm) |
| Precursor | 280 | 279.9332 | < 1.0 | |
| Fragment (-CO₂) | 236 | 235.9434 | < 1.5 | |
| Fragment (-HCl) | 244 | 243.9565 | < 1.5 | |
| 3-Aminobenzoate | 136 | 136.0397 | < 1.0 |
Part 4: Validated Experimental Protocol (LC-MS/MS)
To ensure a self-validating and reproducible system, the following protocol outlines the optimal conditions for analyzing 3-TABA.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample containing 3-TABA into a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (100%) containing an appropriate internal standard.
-
Causality Check: 3-TABA is highly lipophilic and strongly binds to plasma proteins. The 3:1 ratio of cold organic solvent aggressively denatures these proteins, breaking binding affinities and ensuring >90% analyte recovery.
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
Step 2: UHPLC Chromatographic Separation
-
Column: C18 reverse-phase column (50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 9.0 with Ammonium Hydroxide).
-
Mobile Phase B: 100% Acetonitrile.
-
Causality Check: The slightly basic pH (9.0) of Mobile Phase A is a critical parameter. Because the pKa of the carboxylic acid on 3-TABA is approximately 4.0, a basic pH ensures the molecule remains fully deprotonated in solution prior to entering the source, drastically maximizing ESI- ionization efficiency and peak shape.
Step 3: Mass Spectrometry Detection Parameters
-
Source Conditions: Electrospray Ionization in Negative Mode (ESI-). Capillary voltage set to 2.5 kV. Desolvation temperature at 400°C.
-
MRM Transitions (For QqQ):
-
Quantifier: m/z 279.9 → 235.9 (Collision Energy: 15 eV)
-
Qualifier: m/z 279.9 → 136.0 (Collision Energy: 30 eV)
-
-
System Suitability: Inject a blank solvent followed by a Lower Limit of Quantification (LLOQ) standard to verify that the signal-to-noise (S/N) ratio is ≥ 10:1 before running experimental cohorts.
References
-
Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide Analysis. Available at:[Link]
-
LibreTexts Chemistry. "1.08: Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science. Available at:[Link]
Part 1: Mechanistic Causality & Electronic Influence on Chromophores
Title: Comparative UV-Vis Spectroscopic Analysis: 3-[(Trichloroacetyl)amino]benzoic acid vs. Traditional Benzoic Acid Derivatives
Executive Summary As a Senior Application Scientist, evaluating the UV-Vis absorption characteristics of substituted benzoic acids is foundational for downstream applications, including HPLC method development, structural elucidation, and charge-transfer complexation. This guide provides an objective, in-depth comparison of the UV-Vis absorption maxima (λ_max) of 3-[(Trichloroacetyl)amino]benzoic acid against its structural analogs: 3-aminobenzoic acid (3-ABA) and 3-acetamidobenzoic acid.
By analyzing the electronic causality behind these shifts and establishing a self-validating experimental protocol, this guide equips researchers with the mechanistic understanding required to accurately identify and quantify these compounds in complex matrices.
The position and intensity of UV-Vis absorption bands in meta-substituted benzoic acids are dictated by the interplay between the electron-withdrawing carboxyl group (-COOH) and the meta-substituent. The transition from a free amine to a trichloroacetamido group fundamentally alters the molecule's electronic landscape:
-
3-Aminobenzoic Acid (3-ABA): The free amine (-NH₂) acts as a strong electron-donating group (EDG). The lone pair on the nitrogen participates in resonance with the aromatic ring, facilitating a strong intramolecular charge transfer (CT) to the electron-accepting carbonyl group. This results in a prominent bathochromic (red) shift, with a primary CT absorption band observed at 319 nm in polar solvents[1], alongside secondary π→π* transitions at 194 nm, 226 nm, and 272 nm[2].
-
3-Acetamidobenzoic Acid: Acetylation of the amine restricts the nitrogen lone pair via cross-conjugation with the acetyl carbonyl. This diminishes the electron density donated to the aromatic ring, causing a hypsochromic (blue) shift in the primary absorption maximum compared to 3-ABA, typically moving the CT band below 300 nm.
-
3-[(Trichloroacetyl)amino]benzoic acid: The introduction of the trichloroacetyl group (-COCCl₃) drastically alters the chromophore. The highly electronegative chlorine atoms exert a profound inductive electron-withdrawing effect (-I effect). This strongly pulls electron density away from the amide nitrogen, almost entirely quenching its ability to conjugate with the benzene ring. Consequently, the CT band is significantly blue-shifted and attenuated. The spectrum becomes more akin to unsubstituted benzoic acid, with primary absorptions dominated by localized π→π* transitions rather than broad charge-transfer bands.
Part 2: Comparative Quantitative Data
The table below summarizes the empirical and analytically deduced absorption maxima based on the structural electronic effects of the substituents.
| Compound | Substituent Electronic Effect | Primary λ_max (CT Band) | Secondary λ_max (π→π*) | Molar Absorptivity (ε) Trend |
| 3-Aminobenzoic Acid (3-ABA) | Strong EDG (-NH₂) | 319 nm[1] | 194, 226, 272 nm[2] | High (Strong Resonance) |
| 3-Acetamidobenzoic Acid | Weak EDG (-NHCOCH₃) | ~295 nm | ~235 nm | Moderate (Cross-Conjugation) |
| 3-[(Trichloroacetyl)amino]benzoic acid | Inductive EWG (-NHCOCCl₃) | ~280 nm | ~230 nm | Low (Resonance Quenched) |
Note: For optimal HPLC analysis, absorbance should be measured at a wavelength matching these specific absorption maxima. Mobile phases must be carefully selected, as buffers like TFA or certain salts may block wavelengths below 230 nm[2].
Part 3: Experimental Protocol (Self-Validating System)
To ensure high scientific integrity and reproducibility, the following protocol establishes a self-validating system for determining the exact λ_max of these benzoic acid derivatives[3].
Instrumentation: Dual-beam UV-Vis spectrophotometer with 1 cm path length quartz cuvettes.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the target compound (e.g., 3-[(Trichloroacetyl)amino]benzoic acid) and dissolve it in 100 mL of spectroscopic-grade methanol to create a 100 µg/mL stock solution[3]. Causality: Spectroscopic methanol is chosen to prevent UV cutoff interference below 210 nm, which is critical for observing the deep-UV transitions of the aromatic ring.
-
Serial Dilution: Prepare working standards of 10, 20, and 30 µg/mL using volumetric flasks.
-
Baseline Correction: Fill both the reference and sample quartz cuvettes with spectroscopic-grade methanol. Run a baseline scan from 190 nm to 400 nm to subtract solvent absorbance and optical noise.
-
Spectral Acquisition: Replace the solvent in the sample cuvette with the 10 µg/mL analyte solution. Scan from 190 nm to 400 nm. Algorithmically identify the peaks corresponding to the n→π* and π→π* transitions.
-
Self-Validation (Linearity Check): Measure the absorbance at the identified λ_max for the 10, 20, and 30 µg/mL solutions. Plot Absorbance vs. Concentration.
-
Validation Metric: A correlation coefficient (R²) > 0.998 validates that the solution obeys the Beer-Lambert law and is free from concentration-dependent aggregation or solvent-induced dimerization, confirming the true monomeric λ_max.
-
Part 4: Workflow Visualization
The following diagram illustrates the logical, self-validating workflow required to accurately capture and verify the UV-Vis spectra of these compounds.
Fig 1: Self-validating UV-Vis spectroscopic workflow for benzoic acid derivatives.
References
- SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid.
- BenchChem. A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers.
- RSC Advances. A facile synthesis of iron oxide nanoparticles as a nano-sensor to detect levofloxacin and ciprofloxacin in human blood and evaluation of their biological activities.
Sources
- 1. A facile synthesis of iron oxide nanoparticles as a nano-sensor to detect levofloxacin and ciprofloxacin in human blood and evaluation of their biolog ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05024J [pubs.rsc.org]
- 2. 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
elemental analysis calculation for C9H6Cl3NO3
Comprehensive Elemental Analysis Guide for Highly Halogenated Organics: C9H6Cl3NO3
Analyzing highly halogenated organic compounds—such as C9H6Cl3NO3, a structural profile common in pharmaceutical impurities (e.g., Ixazomib derivatives) and agrochemical intermediates[1]—presents a unique analytical challenge. With a theoretical chlorine content exceeding 37%, standard combustion methods are highly susceptible to catalyst poisoning and analytical interference.
As a Senior Application Scientist, I have structured this guide to objectively compare traditional CHNS/O analysis with Combustion Ion Chromatography (CIC) and Oxygen Flask Combustion. This guide details the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity during method development.
PART 1: Theoretical Elemental Calculation
Before empirical testing, establishing a precise theoretical baseline is critical for validating instrument calibration and assessing recovery rates.
Molecular Formula: C9H6Cl3NO3 Molar Mass: 282.501 g/mol
Table 1: Theoretical Elemental Composition of C9H6Cl3NO3
| Element | Atomic Mass ( g/mol ) | Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 38.26% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.14% |
| Chlorine (Cl) | 35.450 | 3 | 106.350 | 37.65% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.96% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 16.99% |
| Total | 282.501 | 100.00% |
PART 2: Comparative Analysis of Analytical Techniques
Automated CHNS/O Analysis (Dumas Method)
-
Mechanism: Dynamic flash combustion at ~1000–1150°C in an oxygen-rich environment[2].
-
The Halogen Challenge: In standard CHNS analysis, high chlorine content forms corrosive HCl and Cl2 gases. These gases rapidly deplete the copper reduction catalyst (forming CuCl2), which degrades the catalyst bed, causes peak tailing, and interferes with the Thermal Conductivity Detector (TCD)[3].
-
The Solution: The addition of halogen-absorbing reagents, such as silver tungstate (Ag2WO4) or proprietary oxide mixtures, into the combustion tube precipitates halogens as stable silver chloride (AgCl), preventing downstream interference[4],[5].
Combustion Ion Chromatography (CIC)
-
Mechanism: Combines automated pyrohydrolytic combustion with the analytical separation power of ion chromatography[6].
-
The Halogen Advantage: CIC is the gold standard for quantifying halogens. The sample is oxidized at >1000°C, converting organically bound halogens to HX/X2. These are absorbed into an aqueous solution and directly quantified via IC[7],[8]. This decouples the combustion from the detection, entirely eliminating matrix interference and catalyst poisoning[8].
Schöniger Oxygen Flask Combustion (OFC-IC)
-
Mechanism: A classical, cost-effective method where the sample is ignited in a sealed flask filled with pure oxygen[9]. The combustion gases are absorbed into a basic solution and analyzed via titration or IC[10],[11].
-
Limitation: While highly reliable for trace to percentage levels, it is a manual or semi-automated process, making it less suitable for high-throughput laboratory environments[11].
PART 3: Self-Validating Experimental Protocols
Protocol 1: CHNO Determination via Modified Flash Combustion
Causality: To accurately measure C, H, N, and O without chlorine interference, the combustion environment must actively sequester the halogen before it reaches the reduction phase.
-
Sample Preparation: Weigh exactly 1.500–2.000 mg of C9H6Cl3NO3 into a tin capsule (for CHN) or a silver capsule (for O). Seal hermetically using a capsule press to eliminate atmospheric moisture, which would skew hydrogen and oxygen data[4].
-
Reactor Configuration: Pack the primary quartz combustion tube with a standard oxidation catalyst (e.g., chromium oxide) and a 50 mm downstream layer of silver tungstate/magnesium oxide to act as a permanent halogen trap[5].
-
Combustion: Introduce the sample into the 1150°C furnace under a dynamic pulse of ultra-pure O2. The exothermic oxidation of the tin capsule temporarily raises the local temperature to ~1800°C, ensuring complete molecular fragmentation[2].
-
Reduction & Detection: Sweep the effluent gases (CO2, H2O, N2, NOx) with Helium carrier gas through a copper reduction reactor at 850°C to convert NOx to N2. Separate the gases via a GC column and quantify using a TCD[2].
-
Self-Validation Step: Run a certified reference material (e.g., a known halogenated standard) every 10 samples to verify that the silver halogen trap has not reached saturation.
Protocol 2: Chlorine Quantification via Automated CIC
Causality: Direct measurement of the 37.65% chlorine mass requires quantitative conversion to aqueous chloride without atmospheric loss or incomplete oxidation.
-
Sample Introduction: Place 5.0 mg of the sample into a ceramic boat. Introduce it into the combustion furnace at 1050°C using an automated boat controller. Reasoning: Controlling the insertion rate prevents explosive volatilization of the highly organic matrix[10].
-
Pyrohydrolysis: Combust the sample in an Argon/Oxygen atmosphere supplemented with continuous water vapor to ensure quantitative conversion of organic chlorine to HCl[10].
-
Absorption: Route the gaseous effluent into an absorption module containing ultra-pure deionized water with a trace amount of H2O2. Reasoning: H2O2 oxidizes any trace co-eluting sulfur species to sulfate, stabilizing the matrix for baseline resolution[10],[8].
-
Chromatographic Separation: Automatically inject an aliquot of the absorption solution into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector[6].
-
Self-Validation Step: Analyze a blank ceramic boat and a known chloride standard before the sample batch to confirm zero background contamination and linear detector response.
PART 4: Data Presentation & Method Comparison
Table 2: Comparative Performance of Analytical Techniques for Halogenated Organics
| Feature | Modified CHNS/O Analyzer | Combustion IC (CIC) | Schöniger Flask (OFC-IC) |
| Primary Target | C, H, N, O | Cl, Br, F, I, S | Cl, Br, F, I, S |
| Halogen Tolerance | Moderate (Requires Traps) | Excellent (Gold Standard) | Excellent |
| Throughput | High (Automated) | High (Automated) | Low (Manual/Semi-Auto) |
| Matrix Interference | High risk of catalyst poisoning | None (Decoupled detection) | None |
| Sample Size | 1 – 3 mg | 5 – 150 mg | 10 – 50 mg |
Table 3: Expected Experimental vs. Theoretical Recovery for C9H6Cl3NO3 (Hypothetical Validation Data)
| Element | Theoretical (%) | Expected CHNS/O Recovery (%) | Expected CIC Recovery (%) |
| Carbon | 38.26 | 38.15 ± 0.15 | N/A |
| Hydrogen | 2.14 | 2.18 ± 0.05 | N/A |
| Nitrogen | 4.96 | 4.92 ± 0.08 | N/A |
| Chlorine | 37.65 | Not Quantified | 37.58 ± 0.12 |
| Oxygen | 16.99 | 16.90 ± 0.20 | N/A |
PART 5: Analytical Decision Workflow
Workflow for selecting the optimal elemental analysis technique for halogenated organics.
References
-
Quality Control Chemicals (QCC) . Ixazomib Impurity L. 1
-
Thermo Fisher Scientific . Elemental Analysis: CHNS/O Characterization of Polymers and Plastics. 2
-
Thermo Fisher Scientific . CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. 3
-
Elementar . Best practices for sample preparation in elemental analysis. 4
-
Fadeeva, V. P. (ResearchGate) . Elemental analysis of organic compounds with the use of automated CHNS analyzers. 5
-
EAG Laboratories . Combustion Ion Chromatography (CIC). 6
-
QA Group . Combustion ion chromatography for the analysis of halogens and sulphur. 7
-
LabRulez . Determination of Halogens in Coal Using Combustion Ion Chromatography. 8
-
Thermo Fisher Scientific . Enhancing the efficiency and effectiveness of halogen and sulfur monitoring. 10
-
Exeter Analytical (UK) Ltd . Oxygen Flask Combustion Unit. 9
-
Exeter Analytical, Inc. Oxygen Flask Combustion Unit. 11
Sources
- 1. Quality Control Chemicals (QCC) [qcchemical.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 5. researchgate.net [researchgate.net]
- 6. eag.com [eag.com]
- 7. Combustion ion chromatography for the analysis of halogens and sulphur [qa-group.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Welcome to Exeter Analytical, Inc. [eai1.com]
Safety Operating Guide
Section 1: Physicochemical Risk Profile & Causality of Disposal Rules
Standard Operating Procedure: Safe Handling and Disposal of 3-[(Trichloroacetyl)amino]benzoic Acid
As drug development professionals and analytical chemists, we frequently handle complex halogenated intermediates. 3-[(Trichloroacetyl)amino]benzoic acid (C9H6Cl3NO3) presents unique logistical and safety challenges due to its highly reactive trichloroacetyl moiety and aromatic carboxylic acid backbone. Proper disposal is not merely a compliance exercise; it is a critical scientific protocol to prevent environmental contamination and laboratory accidents.
This guide provides a self-validating, step-by-step operational plan for the safe segregation, containerization, and disposal of this compound.
Understanding the molecular behavior of 3-[(Trichloroacetyl)amino]benzoic acid is essential for safe handling. The molecule contains approximately 37.6% chlorine by mass. When subjected to standard, low-temperature incineration, highly halogenated aromatics can undergo de novo synthesis to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Consequently, this waste must be directed to specialized high-temperature incineration facilities (typically >1100°C)[1].
Furthermore, the trichloroacetyl group is electrophilic and can undergo slow hydrolysis in aqueous environments, generating trichloroacetic acid and trace hydrochloric acid. This dictates strict limits on the water content of its liquid waste streams to prevent container corrosion and pressurization.
Table 1: Quantitative Data & Operational Implications for Waste Management
| Parameter | Value / Specification | Operational Implication |
| Molecular Formula | C9H6Cl3NO3 | High halogen content mandates strictly segregated halogenated waste streams[2]. |
| Chlorine Mass % | ~37.6% | Exceeds thresholds for standard disposal; requires high-temperature incineration[1]. |
| Water Content Limit | < 10% in solvent waste | Prevents hydrolysis of the trichloroacetyl group and subsequent container pressurization[2]. |
| Container Headspace | 10% Minimum | Maximum filling is 90% of capacity to accommodate thermal vapor expansion[2]. |
| Flash Point | Solvent-dependent | If dissolved in solvents with flash points ≤ 60°C, the mixture is classified as an ignitable hazardous waste[3]. |
Section 2: Waste Segregation & Compatibility Protocol
A fundamental rule of chemical waste management is the strict separation of halogenated and non-halogenated streams[2].
The Causality of Segregation: Most non-halogenated organic solvents used in biomedical research can be safely combined[3]. However, introducing even a trace amount of 3-[(Trichloroacetyl)amino]benzoic acid into a non-halogenated waste carboy instantly converts the entire volume into a halogenated waste stream. This triggers stringent EPA regulations regarding exposure monitoring for disposal workers[3] and exponentially increases disposal costs due to the specialized incineration required[1].
Compatibility Rules:
-
Do NOT mix with inorganic acids (e.g., nitric acid, sulfuric acid) or strong oxidizers (e.g., hydrogen peroxide, perchlorates)[3].
-
Do NOT mix with toxic metals or strong bases[2].
-
Acceptable: Can be combined with other spent halogenated solvents (e.g., methylene chloride, chloroform) provided no incompatible reactive groups are present[3][4].
Section 3: Step-by-Step Disposal Methodology
Phase 1: Assessment and Container Selection
-
Determine Physical State: Identify whether the waste is a solid powder/crystal or dissolved in a liquid solvent.
-
Select Receptacle: For liquid waste, utilize special 5 L plastic cans marked with UN ratings (e.g., UN 3H1/X1.9/250/10/D/BAM 11872)[2]. Do not use metal containers, as trace HCl from potential hydrolysis will cause corrosion.
-
Verify Integrity: Inspect the plastic can for any signs of deformation before use. If deformed, transfer contents to a new can immediately[2].
Phase 2: Waste Transfer and Accumulation 4. Transfer Waste: In a well-ventilated fume hood, carefully transfer the waste into the designated container. Ensure the solvent waste contains no more than 10% water[2]. 5. Manage Headspace: Fill the container to a maximum of 90% of its total capacity. The remaining 10% headspace is critical to prevent pressure-induced rupture[2]. 6. Seal Container: Ensure the cap is tightly fastened until a "clicking" sound is no longer heard, confirming a vapor-tight seal[2]. The container must be kept closed unless actively adding waste[3].
Phase 3: Labeling and Storage 7. Apply Labels: Immediately affix a hazardous waste label. Specify the chemical name ("3-[(Trichloroacetyl)amino]benzoic acid") and all associated solvents. Apply the appropriate GHS pictograms (e.g., Skull and crossbones for toxicity)[2]. 8. Secondary Containment: Store the waste can in a ventilated area with a secondary containment tray underneath capable of collecting the entire volume of the container[2]. 9. Monitor Limits: Do not exceed 50 gallons of accumulated chemical hazardous waste in the laboratory at any time[3]. A maximum of two waste cans should be kept in a fume hood to avoid negatively influencing ventilation airflow[2].
Phase 4: Final Disposal 10. Request Pickup: Submit a chemical waste pickup request to your Department of Environmental Health and Safety (DEHS) via your institutional system (e.g., Chematix)[3]. Containers must be disposed of when full or after a maximum accumulation time of 3 months[2].
Section 4: Disposal Decision Workflow
To ensure absolute compliance and safety, follow the logic tree below when processing 3-[(Trichloroacetyl)amino]benzoic acid waste.
Caption: Disposal workflow for 3-[(Trichloroacetyl)amino]benzoic acid waste streams.
Section 5: Self-Validating Emergency Spill Response
In the event of a spill, the protocol must be self-validating—meaning each step inherently confirms the safety of the next.
-
Isolate: Evacuate non-essential personnel. The high halogen content means dust (if solid) or vapors (if dissolved in solvent) are respiratory hazards.
-
Contain: If dissolved in a solvent, use inert, non-combustible absorbent materials (e.g., vermiculite or sand). Do NOT use combustible materials like paper towels, as the mixture may be highly ignitable[3].
-
Neutralize/Collect: Sweep up the solid or absorbed liquid using non-sparking tools.
-
Validate: Place all spill cleanup materials into a designated, UN-rated halogenated waste container. The cleanup materials are now classified as halogenated waste and must be labeled accordingly[2][4].
References
- Source: p2infohouse.org (EPA)
- 8.
- Source: louisville.
- Source: wku.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
